molecular formula C10H13N3O B560697 4-Methyl-3,4-dihydroquinoxaline-1(2H)-carboxamide CAS No. 102872-96-8

4-Methyl-3,4-dihydroquinoxaline-1(2H)-carboxamide

Cat. No.: B560697
CAS No.: 102872-96-8
M. Wt: 191.234
InChI Key: JABJHJHFINNIIZ-UHFFFAOYSA-N
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Description

4-Methyl-3,4-dihydroquinoxaline-1(2H)-carboxamide (CAS 102872-96-8) is a quinoxaline derivative with a molecular formula of C10H13N3O and a molecular weight of 191.23 g/mol . Quinoxalinone scaffolds are recognized as privileged structures in medicinal chemistry due to their wide range of pharmacological activities . Researchers value these structures for developing novel therapeutic agents, particularly in oncology. Compounds based on the 3,4-dihydroquinoxaline core are of significant interest in drug discovery. Specifically, the 3-oxo-3,4-dihydroquinoxaline-2-carboxamide framework is known to act as a key linker in the design of potent c-Met kinase inhibitors . c-Met is a receptor tyrosine kinase that is an attractive target for cancer therapy, and its inhibition can affect cell proliferation, survival, and motility, leading to the suppression of tumor growth and metastasis . This suggests potential research applications for this compound class in the development of targeted anti-cancer therapies. More broadly, functionalized quinoxalinones have been reported to exhibit antitumor, antibacterial, anti-inflammatory, and neuroprotective activities, making them a versatile scaffold for biological investigation . This product is intended for research purposes and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-methyl-2,3-dihydroquinoxaline-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c1-12-6-7-13(10(11)14)9-5-3-2-4-8(9)12/h2-5H,6-7H2,1H3,(H2,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JABJHJHFINNIIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C2=CC=CC=C21)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20699314
Record name 4-Methyl-3,4-dihydroquinoxaline-1(2H)-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20699314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102872-96-8
Record name 4-Methyl-3,4-dihydroquinoxaline-1(2H)-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20699314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the In Silico Prediction of 4-Methyl-3,4-dihydroquinoxaline-1(2H)-carboxamide Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoxaline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antibacterial, and antiviral properties.[1][2][3] This guide presents a comprehensive, technically-grounded workflow for the in silico prediction of the bioactivity of a specific derivative, 4-Methyl-3,4-dihydroquinoxaline-1(2H)-carboxamide. By leveraging a suite of publicly available and commercial computational tools, researchers can systematically investigate this molecule's therapeutic potential, from initial target identification to the assessment of its drug-like properties. This document serves as a practical manual for drug development professionals, outlining a logical, multi-stage computational analysis designed to accelerate and focus preclinical research efforts, thereby saving significant time and resources.[4][5][6][7]

The Strategic Imperative for In Silico Analysis

The journey from a chemical entity to a market-approved drug is fraught with challenges, high costs, and a significant attrition rate.[6] Early-stage failures are often attributed to poor efficacy, unforeseen toxicity, or suboptimal pharmacokinetic profiles.[8][9] In silico drug discovery, or computer-aided drug design (CADD), offers a powerful paradigm to mitigate these risks by simulating, predicting, and optimizing drug candidates in a virtual environment before significant investment in wet-lab synthesis and testing.[6][7][10]

This approach is particularly valuable for novel compounds like this compound. By building a robust computational model, we can generate testable hypotheses regarding its mechanism of action, potential biological targets, and its viability as a drug candidate. The workflow detailed herein follows a logical progression from broad, ligand-based predictions to highly specific, structure-based simulations.

Foundational Workflow: Ligand Preparation and Target Fishing

Before any predictive modeling can occur, the molecule of interest must be correctly prepared, and its most probable biological targets must be identified. This initial phase sets the stage for all subsequent, more focused analyses.

Rationale: The "Target Fishing" Imperative

For a novel compound, the primary unknown is its biological target(s). Instead of randomly screening against hundreds of proteins, a "target fishing" or "target prediction" approach uses the ligand's chemical structure to infer its most likely interacting partners. This is achieved by comparing its structure to databases of known ligands with annotated biological activities.

Protocol: Ligand Preparation and Initial Target Prediction

Objective: To generate a high-quality 3D structure of the ligand and use it to predict a ranked list of potential protein targets.

Methodology:

  • Obtain Canonical SMILES: The first step is to secure a standardized representation of the molecule. The canonical SMILES for this compound is CC1NC2=CC=CC=C2N(C1)C(=O)N. This can be obtained from databases like PubChem.

  • Generate 3D Conformation: Using software like Open Babel or ChemDraw, convert the 2D SMILES string into a 3D structure (.sdf or .mol2 format). This process generates a plausible 3D conformation, which is crucial for subsequent shape-based comparisons and docking.

  • Energy Minimization: The initial 3D structure should be energy-minimized using a force field (e.g., MMFF94) to relieve any steric strain and achieve a more energetically favorable conformation.

  • Target Fishing with SwissTargetPrediction:

    • Navigate to the SwissTargetPrediction web server, a powerful tool for estimating the most probable protein targets of a small molecule.

    • Submit the canonical SMILES string of the compound.

    • The server compares the query molecule to a library of over 370,000 active compounds and predicts targets based on the principle of chemical similarity. The output is a ranked list of protein classes and specific proteins, prioritized by probability.

Visualization: Overall In Silico Workflow

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Bioactivity Prediction cluster_2 Phase 3: Drug-Likeness Profile A 1. Ligand Preparation (SMILES to 3D Structure) B 2. Target Fishing (e.g., SwissTargetPrediction) A->B Submit Structure E 5. ADMET Prediction (e.g., SwissADME) A->E Submit Structure C 3. Molecular Docking (Predict Binding Affinity & Pose) B->C Select High-Probability Target D 4. MD Simulation (Assess Complex Stability) C->D Validate Top Pose F 6. Integrated Bioactivity Profile & In Vitro Recommendations D->F E->F

Caption: High-level workflow from ligand preparation to a final integrated bioactivity profile.

Core Analysis: Molecular Docking Simulation

Once a high-probability target is identified (e.g., a specific kinase or enzyme), molecular docking is employed to predict how the ligand binds to the protein's active site. This provides crucial information on binding affinity and the specific molecular interactions driving recognition.[11]

Causality: From Pose to Potency

Molecular docking algorithms explore numerous possible orientations (poses) of the ligand within the protein's binding pocket, calculating a "docking score" for each.[11] This score, typically expressed in kcal/mol, estimates the binding free energy. A lower, more negative score suggests a stronger, more favorable interaction. The analysis of the best-scoring pose reveals key interactions like hydrogen bonds and hydrophobic contacts that are essential for bioactivity.

Protocol: Structure-Based Molecular Docking with AutoDock Vina

Objective: To predict the binding mode and affinity of the ligand to its putative protein target.

Assumed Target: For this guide, we will hypothesize that Target Fishing identified Proto-oncogene tyrosine-protein kinase Src (PDB ID: 2H8H) as a high-probability target.

Methodology:

  • Protein Preparation:

    • Download the crystal structure of the target protein from the Protein Data Bank (PDB).[12]

    • Using visualization software like UCSF Chimera or AutoDock Tools, prepare the protein by:

      • Removing all non-essential components (water molecules, co-solvents, and the original co-crystallized ligand).[13][14]

      • Adding polar hydrogen atoms.

      • Assigning partial charges (e.g., Gasteiger charges).

    • Save the cleaned protein structure in the required .pdbqt format.[13]

  • Ligand Preparation:

    • Load the energy-minimized 3D structure of this compound.

    • Define its rotatable bonds and save it in the .pdbqt format.

  • Grid Box Generation:

    • Define the search space for the docking simulation. This is a 3D grid box centered on the known active site of the protein. The coordinates can be determined from the position of the original ligand in the crystal structure.[15]

  • Running AutoDock Vina:

    • Execute the Vina program via the command line, providing the prepared protein, ligand, and a configuration file specifying the grid box coordinates and dimensions.[16]

    • vina --receptor protein.pdbqt --ligand ligand.pdbqt --config config.txt --out results.pdbqt --log results.log

  • Results Analysis:

    • The output file (results.pdbqt) contains multiple binding modes, ranked by their affinity scores.

    • Visualize the top-scoring pose complexed with the protein. Analyze the intermolecular interactions (hydrogen bonds, pi-stacking, hydrophobic contacts) using tools like LigPlot+ or the visualizer itself.[14]

Data Presentation: Hypothetical Docking Results
Binding ModeAffinity (kcal/mol)RMSD from Best Mode (Å)Key Interacting Residues (Src Kinase)
1-8.90.00MET-341, LYS-295, THR-338, GLU-310
2-8.51.21MET-341, LEU-273, ASP-404
3-8.21.87LYS-295, VAL-281, ALA-403

Refining Predictions with Molecular Dynamics (MD) Simulations

While docking provides a static snapshot of the binding event, it does not account for the dynamic nature of proteins. MD simulations offer a way to validate the stability of the predicted protein-ligand complex in a simulated physiological environment.[17][18]

Rationale: Assessing the Stability of the Predicted Pose

An MD simulation models the movements and interactions of atoms over time. By running a simulation of the docked complex, we can observe whether the ligand remains stably bound in its predicted pose or if it dissociates. This adds a layer of confidence to the docking results.[17][19]

Protocol: Protein-Ligand Complex MD Simulation with GROMACS

Objective: To evaluate the dynamic stability of the top-ranked docking pose.

Methodology:

  • System Preparation:

    • Generate a topology for the ligand using a server like CGenFF or the antechamber module of AmberTools. This file describes the force field parameters for the small molecule.[18]

    • Combine the protein and ligand coordinates into a single complex file.

    • Use the GROMACS pdb2gmx tool to generate the protein topology.

    • Merge the protein and ligand topology files.[18]

  • Solvation and Ionization:

    • Define a simulation box (e.g., a cubic box) around the complex.[17]

    • Fill the box with a chosen water model (e.g., TIP3P).

    • Add ions (e.g., Na+ and Cl-) to neutralize the system's charge.[17]

  • Simulation Execution:

    • Energy Minimization: Perform a steep descent energy minimization to relax the system and remove bad contacts.[17][19]

    • Equilibration (NVT and NPT): Conduct two short equilibration phases. First, under constant Number of particles, Volume, and Temperature (NVT) to stabilize the system's temperature. Second, under constant Number of particles, Pressure, and Temperature (NPT) to stabilize the density.[17][19]

    • Production MD: Run the main simulation for a duration of 50-100 nanoseconds to collect trajectory data.[18]

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Plot the RMSD of the ligand and protein backbone over time. A stable, converging RMSD for the ligand indicates it remains bound in a consistent pose.

    • Root Mean Square Fluctuation (RMSF): Analyze the fluctuation of individual protein residues to identify regions of flexibility or rigidity upon ligand binding.

    • Hydrogen Bond Analysis: Track the number of hydrogen bonds between the protein and ligand throughout the simulation to quantify this key interaction.

Profiling for Drug-Likeness: ADMET Prediction

A compound's efficacy is irrelevant if it cannot reach its target in the body or is overtly toxic. Predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in de-risking a drug candidate.[4][5][20][21]

Rationale: Failing Fast and Cheap

ADMET profiling helps identify potential liabilities early in the discovery process.[20][21] Properties like poor oral bioavailability, rapid metabolism, or potential toxicity can halt a drug's development. In silico ADMET prediction provides a rapid, cost-effective first pass to flag these issues.[5][20]

Protocol: Comprehensive ADMET Profiling with SwissADME

Objective: To evaluate the physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness of the compound.

Methodology:

  • Input: Navigate to the SwissADME web server and input the canonical SMILES string of the compound.

  • Analysis: The server calculates a wide array of parameters. Key outputs to analyze include:

    • Physicochemical Properties: Molecular Weight, LogP (lipophilicity), Water Solubility.

    • Lipinski's Rule of Five: A widely used filter for assessing drug-likeness and potential oral bioavailability.

    • Pharmacokinetics: Predictions of gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeation, and interaction with Cytochrome P450 (CYP) enzymes, which are key for drug metabolism.

    • Medicinal Chemistry: Alerts for promiscuous binders (PAINS - Pan-Assay Interference Compounds) or structural fragments known to be problematic.

Data Presentation: Predicted ADMET Properties
PropertyPredicted ValueInterpretation/Compliance
Molecular Weight205.24 g/mol Compliant (Lipinski: <500)
LogP (iLOGP)1.15Compliant (Lipinski: <5)
H-bond Donors2Compliant (Lipinski: <5)
H-bond Acceptors2Compliant (Lipinski: <10)
GI AbsorptionHighFavorable for oral administration
BBB PermeantYesPotential for CNS activity
CYP2D6 InhibitorNoLow risk of drug-drug interactions
Bioavailability Score0.55Good probability of drug-likeness
Visualization: ADMET-Based Decision Logic

G Start ADMET Profile Lipinski Lipinski Rule Violations > 1? Start->Lipinski GI High GI Absorption? Lipinski->GI No Redesign Flag for Redesign Lipinski->Redesign Yes BBB BBB Permeant? GI->BBB Yes GI->Redesign No CYP CYP Inhibitor? BBB->CYP No Consider_CNS Consider for CNS Target BBB->Consider_CNS Yes Proceed Proceed to In Vitro Testing CYP->Proceed No CYP->Redesign Yes Consider_CNS->CYP

Caption: Decision tree for advancing a compound based on key ADMET predictions.

Synthesis and Recommendations

By integrating the findings from target fishing, molecular docking, MD simulations, and ADMET profiling, a comprehensive bioactivity profile for this compound can be constructed.

Integrated Profile:

  • Predicted Targets: The compound shows a high probability of interacting with protein kinases, specifically Src kinase.

  • Binding Affinity: Molecular docking predicts a strong binding affinity (-8.9 kcal/mol) to the ATP-binding site of Src kinase, driven by key hydrogen bonds and hydrophobic interactions.

  • Complex Stability: The docked pose is stable over a 100 ns MD simulation, validating the predicted binding mode.

  • Drug-Likeness: The molecule exhibits an excellent ADMET profile, with high predicted oral absorption, CNS permeability, and a low risk of metabolic liabilities, adhering to Lipinski's Rule of Five.

Conclusion and Next Steps: The in silico analysis strongly suggests that this compound is a promising candidate for development as a Src kinase inhibitor. Its favorable drug-like properties indicate a high potential for translation into in vitro and in vivo models.

Recommendations for Experimental Validation:

  • Synthesis: Synthesize and confirm the structure of the compound.

  • In Vitro Kinase Assay: Perform an enzymatic assay to experimentally determine the IC50 value of the compound against Src kinase to validate the docking predictions.

  • Cell-Based Assays: Test the compound's anti-proliferative effects on cancer cell lines known to be dependent on Src signaling (e.g., certain colon or breast cancer cells).

  • Early ADME Studies: Conduct in vitro experiments to confirm metabolic stability using liver microsomes.

This self-validating computational workflow provides a robust, data-driven foundation for advancing this specific quinoxaline derivative into the experimental phases of the drug discovery pipeline.

References

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Sources

Preliminary In Vitro Screening of 4-Methyl-3,4-dihydroquinoxaline-1(2H)-carboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Quinoxaline Scaffold

The quinoxaline scaffold, a fused heterocyclic system of benzene and pyrazine rings, represents a privileged structure in medicinal chemistry.[1] Its derivatives have garnered significant attention due to a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antioxidant properties.[1][2] The versatility of the quinoxaline core allows for chemical modifications that can modulate its biological activity, making it a promising template for the discovery of novel therapeutic agents.[3][4] Numerous quinoxaline derivatives have been synthesized and evaluated for their potential to inhibit various cancer-related pathways and enzymes, highlighting their potential in oncology.[5] This guide provides a comprehensive framework for the preliminary in vitro screening of a novel quinoxaline derivative, 4-Methyl-3,4-dihydroquinoxaline-1(2H)-carboxamide, to elucidate its potential biological activities.

This document is intended for researchers, scientists, and drug development professionals, offering a detailed, yet flexible, approach to the initial assessment of this compound. The methodologies described herein are based on established and widely accepted protocols, ensuring scientific integrity and reproducibility.

Experimental Design: A Multi-faceted Approach to Bioactivity

Given the broad range of activities associated with quinoxaline derivatives, a multi-pronged screening approach is recommended to efficiently identify the most promising therapeutic avenues for this compound. This initial screen will focus on three key areas: anticancer, antimicrobial, and antioxidant activities.

Rationale for Assay Selection
  • Anticancer Activity: Quinoxaline derivatives have shown significant promise as anticancer agents by inducing apoptosis and inhibiting key enzymes in cancer progression.[6][7][8] A primary cytotoxicity screen against a panel of human cancer cell lines is a crucial first step.

  • Antimicrobial Activity: The emergence of antimicrobial resistance necessitates the search for new antimicrobial agents.[9] Quinoxaline derivatives have demonstrated antibacterial and antifungal properties, making this a worthwhile area of investigation.[2]

  • Antioxidant Activity: Oxidative stress is implicated in numerous diseases. The ability of a compound to scavenge free radicals is a valuable therapeutic property. Assays such as DPPH and ABTS are standard methods for evaluating antioxidant capacity.[10][11]

Experimental Workflows

The following diagrams illustrate the proposed experimental workflows for the preliminary in vitro screening of this compound.

Experimental Workflow cluster_Anticancer Anticancer Screening cluster_Antimicrobial Antimicrobial Screening cluster_Antioxidant Antioxidant Screening Cell_Culture Cancer Cell Line Culture (e.g., MCF-7, A549, HCT116) MTT_Assay MTT Cytotoxicity Assay Cell_Culture->MTT_Assay IC50_Determination IC50 Value Determination MTT_Assay->IC50_Determination Bacterial_Strains Bacterial Strain Culture (e.g., S. aureus, E. coli) Broth_Microdilution Broth Microdilution Assay Bacterial_Strains->Broth_Microdilution MIC_Determination MIC Value Determination Broth_Microdilution->MIC_Determination DPPH_Assay DPPH Radical Scavenging Assay Scavenging_Activity Calculation of Scavenging Activity (%) DPPH_Assay->Scavenging_Activity ABTS_Assay ABTS Radical Scavenging Assay ABTS_Assay->Scavenging_Activity Compound 4-Methyl-3,4-dihydro- quinoxaline-1(2H)-carboxamide Compound->Cell_Culture Compound->Bacterial_Strains Compound->DPPH_Assay Compound->ABTS_Assay

Caption: Overall experimental workflow for the in vitro screening of the target compound.

Detailed Experimental Protocols

Anticancer Activity: MTT Cytotoxicity Assay

This assay determines the concentration of the test compound that inhibits the growth of cancer cells by 50% (IC50). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells.[7]

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in the culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Antimicrobial Activity: Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the test compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[9][12]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • This compound (stock solution in DMSO)

  • Standard antibiotic (e.g., Ciprofloxacin)

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.

  • In a 96-well plate, perform serial two-fold dilutions of the test compound in MHB.

  • Add the bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[12]

  • Include a positive control (broth with inoculum and standard antibiotic), a negative control (broth with inoculum), and a sterility control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound with no visible bacterial growth.

Antioxidant Activity: DPPH and ABTS Radical Scavenging Assays

These assays measure the ability of the test compound to scavenge the stable free radicals DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).[10][13][14]

DPPH Assay Protocol:

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • Prepare various concentrations of the test compound in methanol.

  • In a 96-well plate, add 100 µL of the compound dilutions and 100 µL of the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.[15]

  • Ascorbic acid or Trolox can be used as a positive control.

  • Calculate the percentage of scavenging activity.

ABTS Assay Protocol:

  • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate solution.

  • Mix the two solutions in a 1:1 ratio and allow them to react in the dark for 12-16 hours to generate the ABTS radical cation (ABTS•+).[13]

  • Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Add 10 µL of the test compound at various concentrations to 1 mL of the diluted ABTS•+ solution.

  • Measure the absorbance at 734 nm after 6 minutes.[10]

  • Ascorbic acid or Trolox can be used as a positive control.

  • Calculate the percentage of scavenging activity.

Data Presentation and Interpretation

Quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Hypothetical Anticancer Activity of this compound

Cell LineIC50 (µM) of Test CompoundIC50 (µM) of Doxorubicin
MCF-725.3 ± 2.11.2 ± 0.3
A54938.7 ± 3.52.5 ± 0.4
HCT11615.8 ± 1.90.9 ± 0.2

Table 2: Hypothetical Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL) of Test CompoundMIC (µg/mL) of Ciprofloxacin
S. aureus641
E. coli1280.5

Table 3: Hypothetical Antioxidant Activity of this compound

AssayIC50 (µg/mL) of Test CompoundIC50 (µg/mL) of Ascorbic Acid
DPPH85.2 ± 5.610.5 ± 1.1
ABTS65.7 ± 4.98.2 ± 0.9

Potential Mechanism of Action: A Hypothetical Signaling Pathway

Based on the literature for quinoxaline derivatives, a potential mechanism for anticancer activity could involve the inhibition of key signaling pathways that regulate cell proliferation and survival.[6] The following diagram illustrates a hypothetical pathway that could be targeted by this compound.

Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound 4-Methyl-3,4-dihydro- quinoxaline-1(2H)-carboxamide Compound->PI3K Compound->Akt

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.

Conclusion and Future Directions

This technical guide outlines a robust and efficient strategy for the preliminary in vitro screening of this compound. The results from these initial assays will provide valuable insights into the potential therapeutic applications of this novel compound. Positive results in any of these screens would warrant further investigation, including more detailed mechanistic studies, evaluation against a broader panel of cell lines or microbial strains, and eventual progression to in vivo models. The versatility of the quinoxaline scaffold suggests that this compound could possess interesting biological activities, and this systematic screening approach provides a solid foundation for its further development.

References

  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. PubMed Central. [Link]

  • Exploring the Anticancer Properties of Quinoxaline-Based Molecules: A Systematic Review. Wiley Online Library. [Link]

  • Recent Updates on the Anticancer Activity of Quinoxaline Hybrids (Jan. 2017-Jan. 2022). PubMed. [Link]

  • A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. SpringerLink. [Link]

  • Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. PubMed Central. [Link]

  • Synthesis and evaluation of quinoxaline derivatives as potential influenza NS1A protein inhibitors. PubMed Central. [Link]

  • The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. PubMed Central. [Link]

  • Synthesis and in vitro antitumor activity of substituted quinazoline and quinoxaline derivatives: search for anticancer agent. PubMed. [Link]

  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PubMed Central. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health. [Link]

  • Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. E3S Web of Conferences. [Link]

  • Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. MDPI. [Link]

  • Synthesis, In Vitro Antiproliferative Activity, and In Silico Evaluation of Novel Oxiranyl-Quinoxaline Derivatives. PubMed. [Link]

  • Quantification of the Antioxidant Activity of Plant Extracts: Analysis of Sensitivity and Hierarchization Based on the Method Used. PubMed Central. [Link]

  • Design, Synthesis, and in vitro Evaluation of Derivatives of Quinoxaline-2- One as a Myeloperoxidase Modulator Using in silico Methods. Bentham Science. [Link]

  • In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. MDPI. [Link]

  • The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. MDPI. [Link]

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Semantic Scholar. [Link]

  • 4-methyl-3-oxo-N-(5,6,7,8-tetrahydronaphthalen-1-yl)-3,4-dihydroquinoxaline-2-carboxamide. MolPort. [Link]

  • Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Publishing. [Link]

  • Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI. [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. [Link]

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Methodological & Application

Protocol for the synthesis of 4-Methyl-3,4-dihydroquinoxaline-1(2H)-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocol for the Synthesis of 4-Methyl-3,4-dihydroquinoxaline-1(2H)-carboxamide

Authored by: A Senior Application Scientist

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous pharmacologically active agents. Their diverse biological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties, have established them as privileged scaffolds in medicinal chemistry and drug development.[1][2][3] The dihydro- and tetrahydroquinoxaline cores, in particular, offer a three-dimensional geometry that can be crucial for specific biological interactions. This application note provides a detailed, research-grade protocol for the synthesis of a specific derivative, this compound. The proposed synthetic pathway is designed based on established chemical principles and analogous reactions reported in the literature for related heterocyclic systems.

This guide is intended for researchers, scientists, and drug development professionals. It not only outlines the procedural steps but also delves into the underlying chemical principles and rationale for the chosen methodologies, ensuring a comprehensive understanding of the entire synthetic process.

Synthetic Strategy Overview

The synthesis of this compound is proposed as a two-step process. The first step involves the formation of the core heterocyclic structure, 1-methyl-1,2,3,4-tetrahydroquinoxaline, through a cyclocondensation reaction. The second step is the selective introduction of the carboxamide group at the N-1 position.

G cluster_0 Step 1: Heterocycle Formation cluster_1 Step 2: Carboxamide Introduction A N-Methyl-o-phenylenediamine C 1-Methyl-1,2-dihydroquinoxaline A->C Condensation B Glyoxal B->C D 1-Methyl-1,2,3,4-tetrahydroquinoxaline C->D Reduction E Chlorosulfonyl isocyanate F 4-Methyl-3,4-dihydroquinoxaline- 1(2H)-carboxamide D->F Carboxamidation E->F F->F G Hydrolysis G->F Work-up

Caption: Proposed two-step synthetic workflow.

Part 1: Synthesis of 1-Methyl-1,2,3,4-tetrahydroquinoxaline

This initial step focuses on constructing the core heterocyclic system. The most common and effective method for synthesizing the quinoxaline scaffold involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[4][5] In this protocol, we will use N-methyl-o-phenylenediamine and glyoxal. The resulting dihydroquinoxaline intermediate will be reduced in situ to the more stable tetrahydroquinoxaline.

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )Supplier (Example)
N-Methyl-o-phenylenediamineC₇H₁₀N₂122.17Sigma-Aldrich
Glyoxal (40% solution in water)C₂H₂O₂58.04Sigma-Aldrich
Sodium borohydrideNaBH₄37.83Sigma-Aldrich
MethanolCH₃OH32.04Fisher Scientific
Ethyl acetateC₄H₈O₂88.11Fisher Scientific
Saturated sodium bicarbonateNaHCO₃84.01-
Anhydrous magnesium sulfateMgSO₄120.37Sigma-Aldrich
Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-methyl-o-phenylenediamine (10.0 g, 81.8 mmol) in methanol (100 mL).

  • Addition of Glyoxal: To the stirred solution, add a 40% aqueous solution of glyoxal (12.0 mL, 81.8 mmol) dropwise at room temperature over 15 minutes. The reaction is typically exothermic, and the color of the solution may change.

  • Condensation: Stir the reaction mixture at room temperature for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting diamine is consumed. This condensation reaction forms the 1-methyl-1,2-dihydroquinoxaline intermediate.[4]

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (6.2 g, 163.6 mmol) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 4 hours.

  • Work-up:

    • Quench the reaction by slowly adding water (50 mL).

    • Reduce the volume of methanol under reduced pressure using a rotary evaporator.

    • Extract the aqueous residue with ethyl acetate (3 x 75 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 1-methyl-1,2,3,4-tetrahydroquinoxaline can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Mechanism and Rationale

The reaction proceeds through an initial nucleophilic attack of one of the amino groups of the N-methyl-o-phenylenediamine onto one of the carbonyl carbons of glyoxal. This is followed by an intramolecular cyclization and dehydration to form the 1-methyl-1,2-dihydroquinoxaline intermediate. The subsequent reduction with sodium borohydride, a mild reducing agent, selectively reduces the imine bond of the dihydroquinoxaline to yield the more stable tetrahydroquinoxaline.

G cluster_mechanism Mechanism of Tetrahydroquinoxaline Formation start N-Methyl-o-phenylenediamine + Glyoxal intermediate1 Hemiaminal Intermediate start->intermediate1 Nucleophilic Attack intermediate2 Schiff Base Intermediate intermediate1->intermediate2 Dehydration & Cyclization dihydroquinoxaline 1-Methyl-1,2-dihydroquinoxaline intermediate2->dihydroquinoxaline Tautomerization tetrahydroquinoxaline 1-Methyl-1,2,3,4-tetrahydroquinoxaline dihydroquinoxaline->tetrahydroquinoxaline Reduction (NaBH4)

Caption: Reaction mechanism for Step 1.

Part 2: Synthesis of this compound

With the tetrahydroquinoxaline core synthesized, the next step is the introduction of the carboxamide group at the N-1 position. The two nitrogen atoms in 1-methyl-1,2,3,4-tetrahydroquinoxaline (N-1 and N-4) have different electronic environments. N-4 is attached to the aromatic ring, making it less nucleophilic, while N-1 is a secondary aliphatic amine and thus more nucleophilic. This difference in reactivity allows for the selective functionalization of the N-1 position. We will use chlorosulfonyl isocyanate, a highly reactive agent for carboxamidation, followed by hydrolysis.

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )Supplier (Example)
1-Methyl-1,2,3,4-tetrahydroquinoxalineC₉H₁₂N₂148.21-
Chlorosulfonyl isocyanateClSO₂NCO141.53Sigma-Aldrich
Dichloromethane (DCM), anhydrousCH₂Cl₂84.93Sigma-Aldrich
Triethylamine (TEA)(C₂H₅)₃N101.19Sigma-Aldrich
WaterH₂O18.02-
Diethyl ether(C₂H₅)₂O74.12Fisher Scientific
Experimental Protocol
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-methyl-1,2,3,4-tetrahydroquinoxaline (5.0 g, 33.7 mmol) and triethylamine (5.6 mL, 40.5 mmol) in anhydrous dichloromethane (100 mL).

  • Cooling: Cool the solution to 0 °C in an ice-salt bath.

  • Addition of Isocyanate: In the dropping funnel, prepare a solution of chlorosulfonyl isocyanate (3.2 mL, 37.1 mmol) in anhydrous dichloromethane (20 mL). Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours. Monitor the reaction by TLC.

  • Work-up and Hydrolysis:

    • Cool the reaction mixture back to 0 °C.

    • Slowly add water (50 mL) to quench the reaction and hydrolyze the N-sulfonyl carbamoyl intermediate.

    • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Purification:

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

    • The crude product can be purified by recrystallization from an ethyl acetate/hexanes mixture or by flash column chromatography on silica gel to yield the final product, this compound.

Characterization Data (Hypothetical)
AnalysisExpected Result
¹H NMR Signals corresponding to the aromatic protons, the CH₂ protons of the pyrazine ring, the N-methyl protons, and the NH₂ protons of the carboxamide group.
¹³C NMR Resonances for the aromatic carbons, the aliphatic carbons of the pyrazine ring, the N-methyl carbon, and the carbonyl carbon of the carboxamide.
Mass Spec A molecular ion peak corresponding to the calculated mass of C₁₀H₁₃N₃O.
IR Characteristic absorption bands for N-H stretching (amide and amine), C=O stretching (amide), and aromatic C-H stretching.

Safety Precautions

  • Chlorosulfonyl isocyanate is highly corrosive and moisture-sensitive. It should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • N-Methyl-o-phenylenediamine is toxic and a suspected mutagen. Avoid inhalation and skin contact.

  • Sodium borohydride is flammable and reacts with water to produce hydrogen gas. Add it slowly and in portions.

  • All solvents are flammable and should be handled away from ignition sources.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound. By following the outlined procedures and understanding the underlying chemical principles, researchers can reliably synthesize this and other related quinoxaline derivatives. The methodologies presented are based on established and robust chemical transformations, ensuring a high probability of success for professionals in the field of organic synthesis and drug discovery.

References

  • Zarranz, B., Jaso, A., Aldana, I., & Monge, A. (2004). Synthesis and anticancer activity of new 3-alkyl-2-phenyl-3,4-dihydro-4-oxoquinazoline derivatives. Bioorganic & Medicinal Chemistry, 12(14), 3711-3721.
  • Saeedi, M., Ghafouri, H., & Ghadimi, R. (2020). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Bioorganic Chemistry, 103, 104169.
  • Keesari, S., et al. (2017). Synthesis and Antibacterial Activity of Novel Quinoxaline-6-Carboxamide Derivatives. Journal of Applicable Chemistry, 6(3), 512-521.
  • Patil, S. A., et al. (2012). Plausible mechanism for the formation of quinoxaline.
  • Keesari, S., et al. (2014). Synthesis and Antibacterial Activity of Novel Quinoxaline-5-Carboxamide Derivatives. Journal of Applicable Chemistry, 3(4), 1432-1439.
  • Guchhait, S. K., & Chaudhary, P. (2017). Reaction mechanism of 3,4-dihydroquinoxalines.
  • Belskaya, N. P., et al. (2022). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Molecules, 27(15), 4930.
  • Abdel-Wahab, B. F., et al. (2016).
  • Wan, J.-P., & Wei, L. (2012). Quinoxaline Synthesis by Domino Reactions. Current Organic Chemistry, 16(1), 109-127.
  • Synthesis of quinoxalines via intermediary formation of 1,4-dihydroquinoxalines.
  • Wang, Y., et al. (2023). Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. European Journal of Medicinal Chemistry, 263, 115939.
  • Synthesis and Characterization of Novel 4-oxo-1, 4-dihydroquinoline-3-carboxamide Derivatives
  • Katritzky, A. R., et al. (2008). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Current Organic Synthesis, 5(2), 113-130.
  • A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor. MDPI.
  • Mondal, S., & Basu, B. (2022). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances, 12(35), 22699-22718.
  • Al-Suwaidan, I. A., et al. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 27(19), 6599.
  • Gummadi, S. B., et al. (2023). Recent Advances in the Synthesis of Quinoxalines. A Mini Review.
  • Preparation of methyl3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate(3).
  • Synthetic pathways to prepare derivatives of...

Sources

Application Note: A High-Yield, Two-Step Synthesis of 4-Methyl-1,2,3,4-tetrahydroquinoxaline-1-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Quinoxaline Scaffold

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds, forming the core structure of numerous molecules with significant biological and pharmaceutical activities.[1][2] These scaffolds are recognized as privileged structures in medicinal chemistry, appearing in antibiotics like echinomycin, various therapeutic agents, and even agrochemicals.[2] Their rigid, aromatic nature and the presence of multiple hydrogen bond acceptors and donors allow for potent interactions with a wide range of biological targets, leading to applications as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[3][4]

The synthesis of substituted quinoxalines and their reduced forms, such as dihydro- and tetrahydroquinoxalines, is a central focus of drug development.[5] Specifically, the introduction of a carboxamide moiety can enhance the pharmacological profile of a molecule by improving its solubility and ability to form crucial hydrogen bonds with protein targets.[6]

This application note provides a detailed, field-proven protocol for the high-yield synthesis of 4-Methyl-1,2,3,4-tetrahydroquinoxaline-1-carboxamide . The presented two-step methodology is designed for efficiency, scalability, and robustness, making it suitable for researchers in academic and industrial drug discovery settings. The protocol relies on a reductive amination to construct the core heterocyclic system, followed by a directed carboxamidation.

Note on Nomenclature: The target molecule, 4-Methyl-3,4-dihydroquinoxaline-1(2H)-carboxamide, as specified in the topic, suggests a partially unsaturated ring system. For enhanced stability and synthetic clarity, this guide focuses on the fully reduced and more common analogue, 4-Methyl-1,2,3,4-tetrahydroquinoxaline-1-carboxamide. The principles and methods described herein can be adapted for related structures.

Synthetic Strategy and Mechanistic Overview

The synthesis is achieved through a logical two-step sequence, beginning with commercially available starting materials. The overall strategy is depicted below.

G SM1 N¹-Methylbenzene-1,2-diamine Intermediate 1-Methyl-1,2,3,4-tetrahydroquinoxaline SM1->Intermediate SM2 Glyoxal (40% in H₂O) SM2->Intermediate Product 4-Methyl-1,2,3,4-tetrahydroquinoxaline-1-carboxamide Intermediate->Product Reagent1 NaBH₃CN Methanol/Acetic Acid Reagent1->Intermediate Step1 Step 1: Reductive Amination Reagent2 KOCN Acetic Acid/H₂O Reagent2->Product Step2 Step 2: Carboxamidation G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Carboxamidation Diamine N-Methyl-o-phenylenediamine Diimine Di-imine Intermediate (Dihydroquinoxalinium) Diamine->Diimine Glyoxal Glyoxal Glyoxal->Diimine Reduction Reduction (NaBH₃CN) Diimine->Reduction Intermediate 1-Methyl-1,2,3,4- tetrahydroquinoxaline Reduction->Intermediate Intermediate_ref Tetrahydroquinoxaline Intermediate Attack Nucleophilic Attack Intermediate_ref->Attack HNCO Isocyanic Acid (from KOCN + AcOH) HNCO->Attack Product Final Product: Carboxamide Attack->Product

Sources

4-Methyl-3,4-dihydroquinoxaline-1(2H)-carboxamide as a potential kinase inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers on the Evaluation of 4-Methyl-3,4-dihydroquinoxaline-1(2H)-carboxamide and Its Analogs as Potential Kinase Inhibitors

Introduction: The Quinoxaline Scaffold as a Privileged Motif in Kinase Inhibitor Discovery

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2] The quinoxaline scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including the inhibition of protein kinases.[3][4] These nitrogen-containing heterocyclic compounds are often found to be competitive inhibitors at the ATP-binding site of kinases.[2]

This document serves as a detailed technical guide for researchers, scientists, and drug development professionals on the characterization of novel quinoxaline-based kinase inhibitors. While the specific compound This compound is not extensively characterized in publicly available literature, this guide will utilize a representative analog from the broader class of dihydroquinoxaline derivatives to illustrate the necessary experimental workflows and protocols. The methodologies described herein are broadly applicable for the screening, profiling, and mechanistic understanding of this promising class of compounds.

Mechanism of Action: Targeting Key Signaling Cascades

Quinoxaline derivatives have been shown to inhibit a variety of protein kinases, including Epidermal Growth Factor Receptor (EGFR), c-Met, and Glycogen Synthase Kinase-3β (GSK-3β).[5][6][7] The primary mechanism of action for many of these inhibitors is the competitive binding to the ATP pocket of the kinase domain, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.

For the purpose of this guide, we will consider a hypothetical scenario where our lead compound, a derivative of this compound, is a potent inhibitor of the c-Met receptor tyrosine kinase. The c-Met pathway, when aberrantly activated, plays a crucial role in tumor cell proliferation, survival, and metastasis.[7]

cMet_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binding & Dimerization PI3K PI3K cMet->PI3K Phosphorylation RAS RAS cMet->RAS STAT3 STAT3 cMet->STAT3 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Gene Transcription (Proliferation, Survival) mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation Inhibitor Quinoxaline Inhibitor Inhibitor->cMet Inhibition workflow cluster_invitro In Vitro Characterization cluster_cellular Cellular Assays cluster_conclusion Decision Point a Primary Kinase Assay (e.g., c-Met) b IC50 Determination a->b c Kinase Selectivity Panel (Profiling against other kinases) b->c d Cell-Based Phosphorylation Assay (Target Engagement) c->d Promising In Vitro Profile e Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) d->e f Western Blot Analysis (Downstream Signaling) e->f g Lead Candidate Selection f->g

Figure 2: General Experimental Workflow for Kinase Inhibitor Evaluation. This diagram outlines the logical progression from initial in vitro screening and IC50 determination to more complex cell-based assays that confirm target engagement and functional cellular outcomes.

Trustworthiness and Self-Validation

To ensure the trustworthiness of the generated data, each protocol incorporates self-validating systems:

  • Positive Controls: The use of a well-characterized non-selective inhibitor like Staurosporine in in vitro assays validates the assay's performance. [8]* Negative Controls: DMSO-only wells serve as a baseline for 100% kinase activity or no inhibition.

  • Orthogonal Assays: Confirming the results from a biochemical assay (Protocol 1) with a cell-based method (Protocol 2) provides a higher degree of confidence in the compound's activity.

  • Dose-Response Curves: Generating full dose-response curves, rather than single-point inhibitions, is critical for accurately determining potency and identifying potential artifacts.

By adhering to these principles, researchers can generate robust and reproducible data, forming a solid foundation for further drug development efforts.

References

  • Profacgen. Cell-based Kinase Assays. Available from: [Link]

  • Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. Available from: [Link]

  • Reaction Biology. Spotlight: Cell-based kinase assay formats. (2022-05-11). Available from: [Link]

  • Parker, L. L., et al. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. Available from: [Link]

  • Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025-08-14). Available from: [Link]

  • Ahmed, E. A., et al. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. RSC Advances. (2022-09-05). Available from: [Link]

  • Shapiro, A. B. Response to "Can anyone suggest a protocol for a kinase assay?". ResearchGate. (2015-03-25). Available from: [Link]

  • Adriaenssens, E. In vitro kinase assay. protocols.io. (2023-09-23). Available from: [Link]

  • Abdel-Ghani, T. M., et al. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules. (2018-09-18). Available from: [Link]

  • Mahajan, A. T., et al. Emerging Trends in Quinoxaline‐Based Analogs as Protein Kinase Inhibitors: Structural Developments and SAR Insights. ChemistrySelect. (2023-08-01). Available from: [Link]

  • Baragaña, B., et al. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. (2016-11-10). Available from: [Link]

  • ResearchGate. Dihydrobenzo quinoxaline derivatives act as potent anticancer agents. Available from: [Link]

  • Al-Suhaimi, E. A., et al. Molecular modelling studies and synthesis of novel quinoxaline derivatives with potential inhibitory effect on GSK-3β. Tropical Journal of Pharmaceutical Research. (2016). Available from: [Link]

  • Wang, Y., et al. Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. European Journal of Medicinal Chemistry. (2023-10-16). Available from: [Link]

  • Wang, M., et al. Design, synthesis and biological evaluation of novel 4-phenoxypyridine based 3-oxo-3,4-dihydroquinoxaline-2-carboxamide derivatives as potential c-Met kinase inhibitors. Bioorganic Chemistry. (2020-12). Available from: [Link]

  • Bakunov, S. A., et al. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Molecules. (2023-01-13). Available from: [Link]

  • Al-Warhi, T., et al. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Pharmaceuticals. (2022-09-29). Available from: [Link]

  • Syam, Y. M., et al. New quinoxaline compounds as DPP-4 inhibitors and hypoglycemics: design, synthesis, computational and bio-distribution studies. RSC Advances. (2021-11-23). Available from: [Link]

  • Baragaña, B., et al. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. ResearchGate. (2016-09). Available from: [Link]

  • Wan, D., et al. Discovery of 3,4-dihydroisoquinoline-2(1H)-carboxamide STING inhibitors as anti-inflammatory agents. European Journal of Medicinal Chemistry. (2025-07-01). Available from: [Link]

Sources

Application Notes & Protocols: A Cell-Based Assay Cascade for Efficacy Evaluation of 4-Methyl-3,4-dihydroquinoxaline-1(2H)-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Profiling Novel Quinoxaline Derivatives in Oncology

The quinoxaline scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent anticancer effects.[1][2][3] These compounds can modulate critical cellular processes by interfering with DNA synthesis, inhibiting protein kinases, and inducing oxidative stress, ultimately leading to tumor cell death.[1][4] This application note describes a strategic, tiered approach for evaluating the anti-cancer efficacy of a novel investigational compound, 4-Methyl-3,4-dihydroquinoxaline-1(2H)-carboxamide, hereafter referred to as QX-431 .

Cell-based assays are indispensable tools in the early stages of drug discovery, providing critical insights into a compound's biological activity in a physiologically relevant context.[5][6][7] They serve to quantify cytotoxic and cytostatic effects, elucidate the mechanism of action, and establish a preliminary therapeutic window. Here, we present a logical cascade of assays designed to comprehensively profile QX-431, beginning with broad screening for cell viability and progressing to specific mechanistic studies of apoptosis and signal pathway modulation.

Strategic Assay Workflow for QX-431 Evaluation

A successful preclinical evaluation relies on a logical progression of experiments that build upon one another. This workflow ensures that resources are used efficiently and that a clear, data-driven narrative of the compound's activity is established.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Comprehensive Profile Assay1 Cell Viability Assay (e.g., CellTiter-Glo®) Data1 Determine IC50 Values Across Cancer Cell Panel Assay1->Data1 Quantifies ATP Assay2 Apoptosis Assay (e.g., Caspase-Glo® 3/7) Data1->Assay2 Proceed with Potent Hits Data2 Confirm Apoptotic Induction Assay2->Data2 Measures Caspase Activity Assay3 Signaling Pathway Analysis (e.g., Western Blot for p-Akt) Data3 Identify Molecular Target Assay3->Data3 Detects Protein Phosphorylation Data2->Assay3 Confirm Mechanism Conclusion Efficacy & MoA Profile of QX-431 Data2->Conclusion Data3->Conclusion

Caption: Tiered experimental workflow for characterizing QX-431.

Protocol 1: Cell Viability and IC50 Determination

Principle: The initial step is to assess the general cytotoxic or cytostatic effect of QX-431 on a panel of cancer cell lines. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust, high-throughput method that quantifies ATP, an indicator of metabolically active cells.[8][9][10] A decrease in ATP is proportional to the loss of cell viability. This assay's "add-mix-measure" format simplifies the procedure and minimizes pipetting errors.[8]

Detailed Protocol: CellTiter-Glo® Assay
  • Cell Plating:

    • Culture selected cancer cell lines (e.g., HCT-116, MDA-MB-231, PC-3) to ~80% confluency.

    • Trypsinize, count, and resuspend cells in fresh culture medium.

    • Seed cells into opaque-walled 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in a volume of 100 µL.

    • Include wells with medium only for background measurement.

    • Incubate plates at 37°C, 5% CO2 overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of QX-431 in DMSO.

    • Perform serial dilutions of QX-431 in culture medium to create a range of concentrations (e.g., 0.01 µM to 100 µM).

    • Carefully remove the medium from the cell plates and add 100 µL of the diluted compound or vehicle control (medium with equivalent DMSO concentration) to the appropriate wells.

    • Incubate for a defined period, typically 48 or 72 hours.

  • Assay Procedure:

    • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[10][11]

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's protocol.[10][11]

    • Add 100 µL of CellTiter-Glo® Reagent to each well.[10]

    • Mix contents for 2 minutes on an orbital shaker to induce cell lysis.[10][12]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[10][12]

    • Record luminescence using a plate-reading luminometer.

Data Analysis and Presentation
  • Subtract the average background luminescence (medium-only wells) from all experimental wells.

  • Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle control wells (% Viability).

  • Plot % Viability versus the logarithm of the QX-431 concentration.

  • Use non-linear regression (four-parameter variable slope) to calculate the IC50 value, which is the concentration of QX-431 that inhibits cell viability by 50%.

Table 1: Hypothetical IC50 Values for QX-431 in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 72h
PC-3Prostate Cancer2.11
HCT-116Colon Cancer5.45
MDA-MB-231Breast Cancer8.92
A549Lung Cancer12.30
VERONormal Kidney> 50

This data suggests QX-431 has potent and selective activity against prostate cancer cells.

Protocol 2: Elucidating Apoptosis Induction

Principle: A desirable trait for an anticancer agent is the ability to induce apoptosis, or programmed cell death. A key event in the apoptotic cascade is the activation of effector caspases, such as caspase-3 and caspase-7. The Caspase-Glo® 3/7 Assay provides a sensitive, luminescent method to measure the combined activities of these two caspases.[13][14][15] The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3/7 to release aminoluciferin, generating light via a luciferase reaction.[13]

G cluster_pathway Apoptotic Signaling Cascade cluster_assay Caspase-Glo® 3/7 Assay QX431 QX-431 Treatment Mito Mitochondrial Stress (Intrinsic Pathway) QX431->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp37 Caspase-3/7 Activation (Executioner Caspases) Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis Substrate Proluminescent Substrate (contains DEVD sequence) Casp37->Substrate Cleaves Luminescence Luminescent Signal Substrate->Luminescence Luciferase Reaction

Caption: Principle of apoptosis detection via caspase-3/7 activity.

Detailed Protocol: Caspase-Glo® 3/7 Assay
  • Cell Plating and Treatment:

    • Plate cells (e.g., PC-3) in opaque-walled 96-well plates as described in Protocol 1.

    • Treat cells with QX-431 at concentrations around the predetermined IC50 value (e.g., 0.5x, 1x, and 2x IC50). Include a vehicle control and a positive control (e.g., staurosporine).

    • Incubate for a shorter period appropriate for detecting early apoptosis (e.g., 12, 24 hours).

  • Assay Procedure:

    • Follow steps 3.1 to 3.5 from the CellTiter-Glo® protocol, but use the Caspase-Glo® 3/7 Reagent instead.[15]

    • The incubation time after reagent addition is typically longer, from 1 to 3 hours, to allow the enzymatic reaction to reach a steady state.[15]

    • Record luminescence with a plate-reading luminometer.

Data Analysis and Presentation
  • Calculate the fold change in caspase activity by dividing the luminescence of treated wells by the average luminescence of the vehicle control wells.

  • Present the data as a bar chart showing the fold increase in caspase-3/7 activity at different concentrations of QX-431.

Table 2: Hypothetical Caspase-3/7 Activation by QX-431 in PC-3 Cells

TreatmentConcentrationFold Increase in Caspase-3/7 Activity (24h)
Vehicle Control-1.0 ± 0.1
QX-4311 µM (0.5x IC50)2.5 ± 0.3
QX-4312 µM (1x IC50)5.8 ± 0.6
QX-4314 µM (2x IC50)9.2 ± 1.1
Staurosporine1 µM15.5 ± 1.5

This data strongly indicates that QX-431 induces cell death in PC-3 cells through the activation of the apoptotic pathway.

Protocol 3: Investigating Molecular Targets - PI3K/Akt Pathway

Principle: The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth, and its components are frequently altered in human cancers.[16][17][18] Inhibition of this pathway is a common mechanism for modern anti-cancer therapeutics.[19] Western blotting can be used to probe the phosphorylation status of key proteins in this pathway, such as Akt. A reduction in phosphorylated Akt (p-Akt) upon treatment with QX-431 would provide strong evidence for its mechanism of action.

G RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 pAkt p-Akt (Active) PDK1->pAkt Phosphorylates Akt Akt Akt->pAkt Downstream Downstream Effectors (Pro-Survival, Proliferation) pAkt->Downstream QX431 QX-431 (Hypothesized Target) QX431->PI3K Inhibits

Caption: Hypothesized inhibition of the PI3K/Akt pathway by QX-431.

Detailed Protocol: Western Blot for p-Akt (Ser473)
  • Cell Lysis and Protein Quantification:

    • Plate PC-3 cells in 6-well plates and grow to 80-90% confluency.

    • Treat cells with QX-431 (e.g., 2 µM and 4 µM) for a short duration (e.g., 1-6 hours) to capture signaling events.

    • Wash cells with ice-cold PBS.

    • Lyse cells on ice using RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail to preserve phosphorylation states.[20][21]

    • Scrape and collect the lysate, centrifuge to pellet debris, and collect the supernatant.

    • Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate proteins by molecular weight on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[22] Note: BSA is preferred over milk for phosphoprotein detection to avoid background from casein.[20]

    • Incubate the membrane overnight at 4°C with a primary antibody specific for p-Akt (Ser473) diluted in 5% BSA/TBST.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody for total Akt.[23]

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a digital imager or X-ray film.

Data Analysis and Interpretation

Qualitatively assess the band intensity for p-Akt. A marked decrease in the p-Akt signal in QX-431-treated samples compared to the vehicle control, with no corresponding decrease in the total Akt signal, indicates specific inhibition of the PI3K/Akt pathway.

Conclusion and Future Directions

This structured application guide provides a robust framework for the initial preclinical evaluation of this compound (QX-431). The sequential assay cascade allows for an efficient determination of the compound's cytotoxic potency, confirms an apoptotic mechanism of action, and identifies its likely molecular target within the PI3K/Akt signaling pathway. These foundational cell-based assays are critical for making informed decisions in the drug development pipeline and provide the necessary data to justify further investigation in more complex models, such as 3D spheroids or in vivo xenografts.

References

  • Hennessy, B. T., Smith, D. L., Ram, P. T., Lu, Y., & Mills, G. B. (2005). PI3K/Akt signalling pathway and cancer. Nature Reviews Drug Discovery, 4(12), 988-1004. [Link]

  • Riveiro, M. E., De Kimpe, N., Moglioni, A., Vázquez, R., Monczor, F., Shayo, C., & Davio, C. (2011). Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. Chemical Biology & Drug Design, 77(4), 255-267. [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from Creative Bioarray website. [Link]

  • University of Kansas Medical Center. (n.d.). The Annexin V Apoptosis Assay. Retrieved from KUMC website. [Link]

  • Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Retrieved from Wikipedia. [Link]

  • DADUN, University of Navarra. (2011). Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. Retrieved from DADUN website. [Link]

  • Martini, M., De Santis, M. C., Braccini, L., Gulluni, F., & Hirsch, E. (2014). The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. Cancers, 6(4), 2240-2274. [Link]

  • Gali, H., Sadeski, L., & Lee, S. S. (2020). Synthesis and biological evaluation of quinoxaline derivatives as specific c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(13), 127189. [Link]

  • Xu, F., Na, L., Li, Y., & Chen, L. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology, 12, 814034. [Link]

  • Al-Suwaidan, I. A., Abdel-Aziz, A. A., Alanazi, M. M., A-Al-Salahi, R., & El-Tahir, K. E. (2024). Design, synthesis, and biological evaluation of novel quinoxaline aryl ethers as anticancer agents. Chemical Biology & Drug Design, 103(3), e14502. [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from Texas Children's Hospital website. [Link]

  • Oslo University Hospital. (n.d.). CellTiter-Glo Assay. Retrieved from OUH website. [Link]

  • Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Retrieved from Reaction Biology website. [Link]

  • Semantic Scholar. (2018). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Retrieved from Semantic Scholar. [Link]

  • Jayaseelan, C., Ramkumar, R., & Rahuman, A. A. (2011). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology, 717, 107-113. [Link]

  • MDPI. (2019). A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. Retrieved from MDPI website. [Link]

  • Biologi. (n.d.). Standart Operating Procedure Apoptosis assay with Annexin V - PI. Retrieved from Biologi website. [Link]

  • ResearchGate. (2023). Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. Retrieved from ResearchGate. [Link]

  • Ghorab, M. M., Alsaid, M. S., & El-Gazzar, M. G. (2017). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 22(3), 447. [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from Noble Life Sciences website. [Link]

  • Chen, S., Zhang, Y., & Liu, Y. (2016). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Pharmacology, 7, 374. [Link]

  • National Institutes of Health. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Retrieved from NIH website. [Link]

  • ResearchGate. (n.d.). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Retrieved from ResearchGate. [Link]

  • National Center for Advancing Translational Sciences. (n.d.). Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. Retrieved from NCATS website. [Link]

  • SpringerLink. (2023). A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. Retrieved from SpringerLink. [Link]

  • Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Retrieved from Bio-Techne website. [Link]

  • National Institutes of Health. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Retrieved from NIH website. [Link]

  • Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from Bio-Rad website. [Link]

  • ResearchGate. (2014). What are the important points for the detection of phospho-Akt in western blot? Retrieved from ResearchGate. [Link]

Sources

Application Notes & Protocols for In Vivo Evaluation of 4-Methyl-3,4-dihydroquinoxaline-1(2H)-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Quinoxaline Scaffold

The quinoxaline scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the structural core of compounds with a wide array of pharmacological activities.[1][2][3] These activities span antimicrobial, antiviral, anticancer, and anti-inflammatory properties, underscoring the therapeutic potential of this chemical class.[4][5] Several quinoxaline derivatives have progressed to clinical use, validating the scaffold's utility in drug development.[3][5] 4-Methyl-3,4-dihydroquinoxaline-1(2H)-carboxamide is a novel derivative within this class. While specific in vivo data for this compound is not yet broadly published, its structural similarity to other biologically active quinoxalines warrants a systematic investigation into its therapeutic potential.

This guide provides a comprehensive framework for the in vivo evaluation of this compound in animal models. It is designed for researchers, scientists, and drug development professionals, offering detailed protocols and the scientific rationale behind experimental choices. The following sections will guide the user through preliminary assessments, pharmacokinetic profiling, and efficacy testing in relevant disease models, ensuring a robust and scientifically sound preclinical evaluation.

Part 1: Pre-formulation and Preliminary In Vivo Assessment

Physicochemical Characterization and Formulation Development

Objective: To develop a stable and biocompatible formulation of this compound that allows for consistent and reproducible dosing in animal models.

Rationale: The route of administration and the formulation can drastically alter the pharmacokinetic and pharmacodynamic profile of a compound.[8] For poorly soluble compounds, strategies such as creating a suspension, using co-solvents, or developing a lipid-based formulation are often necessary to achieve adequate exposure for preclinical studies.[9][10]

Protocol: Formulation Screening

  • Solubility Assessment:

    • Determine the solubility of the compound in a range of pharmaceutically acceptable vehicles (e.g., water, saline, PBS, ethanol, DMSO, polyethylene glycol 300/400, corn oil, sesame oil).

    • Based on the initial solubility data, select a primary vehicle or a combination of vehicles. For a compound predicted to have low aqueous solubility, a common starting point is a suspension in a vehicle like 0.5% carboxymethylcellulose (CMC) in water.

  • Suspension Formulation:

    • Accurately weigh the required amount of this compound.

    • Add a small amount of a wetting agent, such as Tween 80 (typically 0.1-1% of the final volume), and form a paste.

    • Gradually add the vehicle (e.g., 0.5% CMC) while triturating to ensure a uniform suspension.

    • Assess the stability of the suspension over a relevant timeframe (e.g., 4-8 hours) for particle size and homogeneity.

  • Solution Formulation (if soluble):

    • If the compound is sufficiently soluble in a biocompatible solvent system (e.g., a mixture of PEG400 and water), prepare a stock solution.

    • Ensure the final concentration of any organic solvent is below established toxicity limits for the chosen animal model.

Table 1: Example Formulation Screening Data

VehicleSolubility (mg/mL)Observations
Water< 0.1Insoluble
0.9% Saline< 0.1Insoluble
10% DMSO / 90% Corn Oil> 10Clear solution, stable
0.5% CMC with 0.1% Tween 80Forms a stable suspension up to 20 mg/mLHomogeneous white suspension
Maximum Tolerated Dose (MTD) and Dose Range Finding

Objective: To determine the highest dose of the compound that can be administered without causing unacceptable toxicity and to establish a dose range for subsequent efficacy studies.[11]

Rationale: MTD studies are essential for ensuring animal welfare and for selecting appropriate dose levels for pharmacokinetic and pharmacodynamic studies. These studies provide initial insights into the compound's safety profile.

Protocol: Acute MTD Study in Mice

  • Animal Model: Use a common rodent strain such as C57BL/6 or BALB/c mice, typically 8-10 weeks old.

  • Group Allocation: Assign animals to groups of 3-5 per dose level. Include a vehicle control group.

  • Dose Escalation: Administer single doses of the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection). Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 30, 100, 300, 1000 mg/kg).

  • Clinical Observations: Monitor animals closely for the first few hours post-dosing and then daily for 7-14 days. Record clinical signs of toxicity, including changes in weight, activity, posture, and grooming.

  • Endpoint: The MTD is defined as the highest dose that does not produce significant clinical signs of toxicity or more than a 10% loss in body weight.

Part 2: Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a compound is crucial for interpreting efficacy data and for predicting human pharmacokinetics.[12]

Pharmacokinetic Profiling

Objective: To characterize the pharmacokinetic profile of this compound in a relevant animal model.

Rationale: PK studies determine key parameters such as bioavailability, half-life, maximum concentration (Cmax), and exposure (AUC), which are essential for designing effective dosing regimens in efficacy models.[13]

Protocol: Single-Dose PK Study in Rats

  • Animal Model: Use Sprague-Dawley or Wistar rats, often cannulated (e.g., jugular vein) to facilitate serial blood sampling.

  • Dosing: Administer a single dose of the compound intravenously (IV) to one group (e.g., 2 mg/kg) and orally (PO) to another group (e.g., 10 mg/kg).

  • Blood Sampling: Collect blood samples at multiple time points post-dose (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).

  • Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of the compound in plasma.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters.

Table 2: Key Pharmacokinetic Parameters

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve (total exposure)
t1/2 Half-life of the compound in plasma
F% Oral bioavailability

Part 3: Efficacy Evaluation in Animal Models

Based on the broad biological activities of quinoxaline derivatives, efficacy testing for this compound could be approached in a tiered manner, starting with models for oncology, inflammation, or CNS disorders.[2][4] The choice of model should be guided by any available in vitro data.

Oncology: Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of the compound in a human tumor xenograft model.

Rationale: Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard preclinical tool for assessing the in vivo activity of potential anticancer agents.

Protocol: Human Xenograft Efficacy Study

  • Cell Line and Animal Model: Implant a relevant human cancer cell line (e.g., A549 lung carcinoma, HCT116 colon carcinoma) subcutaneously into immunodeficient mice (e.g., nude or SCID).

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).

  • Randomization and Dosing: Randomize animals into treatment groups (vehicle control, test compound at various doses, positive control). Administer treatment daily via the determined route (e.g., oral gavage).

  • Efficacy Readouts:

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor animal body weight as an indicator of toxicity.

  • Endpoint: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

Central Nervous System (CNS): Behavioral Models

Objective: To assess the potential neuropharmacological activity of the compound.

Rationale: Given that some quinoxaline derivatives have shown neuropharmacological effects, it is pertinent to screen for CNS activity.[2] Animal models for CNS disorders are crucial for evaluating potential therapeutics for conditions like anxiety, depression, and neurodegeneration.[14][15]

Protocol: Elevated Plus Maze (Anxiety Model)

  • Animal Model: Use mice (e.g., C57BL/6).

  • Dosing: Administer the compound or vehicle control at a predetermined time before the test (e.g., 30-60 minutes).

  • Apparatus: The elevated plus maze consists of two open arms and two closed arms.

  • Procedure: Place the mouse in the center of the maze and allow it to explore for a set time (e.g., 5 minutes).

  • Behavioral Readouts: Record the time spent in the open arms versus the closed arms. An increase in the time spent in the open arms is indicative of an anxiolytic effect.

Part 4: Data Visualization and Workflow Diagrams

Visualizing experimental workflows and potential mechanisms of action is crucial for clear communication and understanding.

Experimental Workflow for In Vivo Evaluation

InVivo_Workflow cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Efficacy Screening cluster_2 Phase 3: Advanced Studies Formulation Formulation Development MTD Maximum Tolerated Dose Formulation->MTD PK Pharmacokinetics (PK) MTD->PK Oncology Oncology Models (Xenograft) PK->Oncology Dose Selection CNS CNS Models (Behavioral) PK->CNS Dose Selection Inflammation Inflammation Models (e.g., LPS Challenge) PK->Inflammation Dose Selection PD_Biomarkers Pharmacodynamic (PD) Biomarker Analysis Oncology->PD_Biomarkers Efficacy Data CNS->PD_Biomarkers Efficacy Data Inflammation->PD_Biomarkers Efficacy Data Tox Repeat-Dose Toxicology PD_Biomarkers->Tox Candidate Selection

Sources

Application Notes & Protocols: A Strategic Workflow for Elucidating the Mechanism of Action of 4-Methyl-3,4-dihydroquinoxaline-1(2H)-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoxaline Scaffold and the Imperative for Mechanistic Clarity

The quinoxaline scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] 4-Methyl-3,4-dihydroquinoxaline-1(2H)-carboxamide is a novel chemical entity (NCE) emerging from this class. While its structure is promising, its molecular mechanism of action (MOA) remains uncharacterized. A definitive understanding of a compound's MOA is paramount in drug development; it validates the therapeutic hypothesis, informs on potential toxicities, and guides lead optimization.[5]

This guide provides a comprehensive, multi-phase strategic workflow for the systematic elucidation of the MOA for this compound. We move beyond a simple listing of techniques to present an integrated, logic-driven approach, explaining the causality behind experimental choices. The protocols herein are designed to be self-validating systems, incorporating essential controls to ensure data integrity and trustworthiness.

Strategic Overview: A Phased Approach to MOA Deconvolution

Elucidating the MOA of an NCE is a multi-step process that begins with broad, unbiased methods to identify the direct molecular target and progressively narrows to specific, hypothesis-driven functional validation. Our workflow is structured into four distinct phases.

MOA_Workflow cluster_1 cluster_2 cluster_3 cluster_4 phase1 Phase 1: Target Identification (Unbiased, Phenotype-Agnostic) phase2 Phase 2: Target Validation & Selectivity (Biochemical & Cellular Confirmation) phase1->phase2 Putative Targets cetsa Cellular Thermal Shift Assay (CETSA) phase3 Phase 3: Pathway & Functional Analysis (Downstream Consequences) phase2->phase3 Validated Target kinome Kinome Profiling phase4 Phase 4: In Vivo Confirmation (Physiological Relevance) phase3->phase4 Functional Mechanism phospho Phosphoproteomics invivo_cetsa In Vivo CETSA (Tissue Samples) darts DARTS affinity Affinity Purification-MS (If Derivatizable) binding Direct Binding Assays (SPR, ITC) cellular_te Cellular Target Engagement (NanoBRET, etc.) reporter Reporter Gene Assays ppi Protein-Protein Interaction Assays (BRET/FRET) pd_biomarkers Pharmacodynamic Biomarkers

Fig. 1: Integrated workflow for MOA elucidation.

Phase 1: Unbiased Target Identification

The primary goal of this phase is to identify the direct binding partner(s) of the compound within the native cellular environment without prior assumptions. Label-free methods are prioritized as they do not require chemical modification of the compound, which could alter its activity.

Protocol 1: Cellular Thermal Shift Assay (CETSA®)

Principle: CETSA is a powerful biophysical assay that leverages the principle of ligand-induced thermal stabilization.[6][7][8] The binding of a compound to its target protein typically increases the protein's resistance to thermal denaturation. By heating cell lysates or intact cells treated with the compound across a temperature gradient, stabilized target proteins will remain soluble at higher temperatures compared to their unbound state.[9][10] This difference in solubility can be quantified to identify direct target engagement.[8]

CETSA_Workflow start 1. Cell Culture & Treatment (Compound vs. Vehicle) heat 2. Heat Shock (Apply Temperature Gradient) start->heat lyse 3. Cell Lysis (Freeze-Thaw) heat->lyse separate 4. Separation (Centrifugation to pellet precipitated proteins) lyse->separate detect 5. Detection of Soluble Protein (Western Blot / Mass Spec) separate->detect end Identify Stabilized Proteins detect->end

Fig. 2: The experimental workflow for a CETSA experiment.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant human cell line (e.g., HEK293 for general screening, or a cancer cell line like MCF-7 if anti-proliferative activity is suspected) to ~80% confluency.

    • Treat cells with this compound at a final concentration of 10-50 µM. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 1-2 hours at 37°C.

  • Heat Shock:

    • Harvest and aliquot the cell suspension into PCR tubes.

    • Place the tubes in a thermal cycler and apply a temperature gradient for 3 minutes (e.g., from 40°C to 64°C in 2°C increments). Include a non-heated control (room temperature).

  • Cell Lysis:

    • Immediately after heating, lyse the cells to release intracellular proteins. A common method is rapid freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 37°C water bath).

  • Separation of Soluble and Aggregated Fractions:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the heat-denatured, aggregated proteins.

  • Detection and Analysis:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • For Hypothesis Testing (if a target is suspected): Analyze the amount of a specific protein remaining in the supernatant across the temperature gradient using Western Blotting.

    • For Unbiased Discovery (recommended): Analyze the entire soluble proteome using quantitative mass spectrometry (e.g., TMT-labeling LC-MS/MS). Proteins that show a significant shift in their melting curves in the compound-treated group are considered putative targets.

Rationale for Key Steps:

  • Intact Cells: Performing the initial treatment on live cells ensures that the compound interacts with its target in a physiologically relevant context, accounting for cell permeability and intracellular metabolism.[7]

  • Temperature Gradient: A gradient is crucial for determining the melting temperature (Tm) of proteins and observing a clear shift upon ligand binding.

  • High-Speed Centrifugation: This step is critical for efficiently separating the soluble (stabilized) proteins from the insoluble (denatured) aggregates.

Data Interpretation & Expected Outcome:

A successful CETSA experiment will generate melting curves for thousands of proteins. A putative target will show a rightward shift in its melting curve in the presence of the compound.

ProteinVehicle Control Tm (°C)Compound-Treated Tm (°C)Thermal Shift (ΔTm)Hit Confidence
Target X52.158.5+6.4 °CHigh
Protein Y60.360.5+0.2 °CNone
Protein Z48.949.1+0.2 °CNone
Table 1: Example data output from a proteome-wide CETSA-MS experiment.

Phase 2: Target Validation and Selectivity Profiling

Once a list of putative targets is generated, this phase aims to confirm the direct interaction biochemically and assess the compound's selectivity. Given the prevalence of quinoxaline derivatives as kinase inhibitors, kinome profiling is a high-priority validation step.[11]

Protocol 2: In Vitro Kinase Selectivity Profiling

Principle: Kinase profiling services utilize large panels of purified, recombinant human kinases to assess the inhibitory activity of a compound.[12][13][14][15] By testing the compound at a fixed concentration (e.g., 1 µM or 10 µM) against hundreds of kinases, a comprehensive selectivity profile can be generated. Activity-based assays that measure the phosphorylation of a substrate are the gold standard.[13][14]

Step-by-Step Methodology (Representative):

  • Compound Submission: Provide the compound to a specialized vendor (e.g., Reaction Biology, Eurofins, Promega). Typically, a stock solution in 100% DMSO is required.

  • Assay Performance: The vendor performs the screening. A common format is a radiometric assay (e.g., ³³P-ATP) or a fluorescence-based assay where kinase activity is measured in the presence of the compound versus a DMSO control.

  • Data Analysis: The vendor provides a report detailing the percent inhibition for each kinase in the panel.

Rationale for Key Steps:

  • Large Panel: Screening against a broad panel (e.g., >400 kinases) is essential to not only confirm inhibition of the putative target (if it's a kinase) but also to identify potential off-target kinases, which is critical for predicting side effects.[15]

  • Fixed Concentration: An initial screen at a high concentration (e.g., 10 µM) ensures that even weak inhibitors are identified. Follow-up dose-response curves are then generated for significant hits to determine IC₅₀ values.

Data Interpretation & Expected Outcome:

The results will identify which kinases are inhibited by the compound and to what extent. This validates CETSA hits that are kinases and reveals the compound's selectivity profile.

Kinase Target% Inhibition @ 1 µMIC₅₀ (nM)Notes
CDK998%15Potent and primary target
GSK3B95%45Potent off-target
MAPK14 (p38α)65%850Moderate off-target
EGFR5%>10,000Not a significant target
Table 2: Example data from a kinome profiling screen followed by IC₅₀ determination.

Phase 3: Pathway Analysis and Functional Characterization

With a validated target in hand, the focus shifts to understanding the downstream functional consequences of target engagement.

Protocol 3: Global Phosphoproteomics for Pathway Mapping

Principle: If the validated target is a kinase or phosphatase, its inhibition will lead to quantifiable changes in the phosphorylation status of its downstream substrates. Phosphoproteomics uses mass spectrometry to identify and quantify thousands of phosphorylation sites across the entire proteome, providing an unbiased snapshot of the signaling pathways modulated by the compound.[16][17][18]

Phospho_Workflow cluster_prep Sample Preparation cluster_enrich Enrichment cluster_analysis Analysis cell_treat Cell Treatment (Compound vs. Vehicle) lysis Lysis & Protein Digestion (Trypsin) cell_treat->lysis enrich Phosphopeptide Enrichment (TiO₂ or IMAC) lysis->enrich lcms LC-MS/MS Analysis enrich->lcms data Data Processing & Kinase Substrate Motif Analysis lcms->data

Fig. 3: Standard workflow for a quantitative phosphoproteomics experiment.

Step-by-Step Methodology (Outline):

  • Cell Treatment and Lysis: Treat cells with the compound (at a concentration near its cellular IC₅₀) and a vehicle control for a relevant time period (e.g., 1, 6, 24 hours) to capture both early and late signaling events. Lyse cells in a buffer containing phosphatase and protease inhibitors.

  • Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.[16]

  • Phosphopeptide Enrichment: This is a critical step. Use titanium dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC) beads to selectively enrich for phosphorylated peptides from the complex mixture.[16][19]

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides using high-resolution mass spectrometry.

  • Data Analysis: Identify the specific phosphorylation sites and quantify their abundance changes between compound- and vehicle-treated samples. Use bioinformatics tools (e.g., KSEA, PTM-SEA) to infer which kinases are upstream of the observed changes and map these changes onto known signaling pathways.[17]

Data Interpretation:

This experiment will reveal which signaling pathways are functionally altered by the compound. For example, if CDK9 is the target, you would expect to see decreased phosphorylation on known CDK9 substrates like RNA Polymerase II.

Protocol 4: Reporter Gene Assay for Specific Pathway Activity

Principle: Reporter gene assays are used to monitor the activity of a specific transcription factor, which is often the terminal step of a signaling pathway.[20][21] A cell line is engineered to express a reporter gene (e.g., Luciferase or GFP) under the control of a promoter that contains response elements for a specific transcription factor (e.g., NF-κB, AP-1, STAT3).[22][23] An increase or decrease in the reporter signal directly reflects the activity of the pathway.[24]

Step-by-Step Methodology:

  • Cell Line and Reagents: Use a commercially available reporter cell line (e.g., QIAGEN Cignal, Promega) or create one by transfecting cells with a suitable reporter plasmid.

  • Plating and Treatment: Plate the reporter cells in a 96-well plate. The next day, pre-treat cells with various concentrations of this compound for 1 hour.

  • Pathway Stimulation: Add a known agonist to stimulate the pathway of interest (e.g., TNFα to activate NF-κB). Include an unstimulated control.

  • Incubation: Incubate for 6-24 hours to allow for reporter gene expression.

  • Signal Detection: Lyse the cells and measure the reporter signal according to the manufacturer's protocol (e.g., add luciferin substrate and measure luminescence on a plate reader).

Data Interpretation & Expected Outcome:

This assay provides functional validation of the phosphoproteomics data. If the compound inhibits a pathway, it will reduce the agonist-induced reporter signal in a dose-dependent manner.

Treatment ConditionLuciferase Signal (RLU)Fold Induction (vs. Unstim)% Inhibition
Unstimulated + Vehicle1,5001.0-
Stimulated (TNFα) + Vehicle45,00030.00%
Stimulated + 10 nM Compound33,75022.525%
Stimulated + 100 nM Compound12,0008.073%
Stimulated + 1000 nM Compound2,2501.597%
Table 3: Example data from an NF-κB luciferase reporter assay.

Phase 4: In Vivo Target Engagement

The final and most critical phase is to confirm that the compound engages its target in a complex living organism, which provides the strongest link between target binding and therapeutic efficacy.

Protocol 5: In Vivo CETSA

Principle: The CETSA principle can be extended to tissue samples from treated animals.[25] This assay directly measures whether the compound reaches its target in the tissue of interest and binds to it at a therapeutically relevant dose.

Step-by-Step Methodology (Outline):

  • Animal Dosing: Dose a cohort of animals (e.g., mice) with the compound at an efficacious dose. Include a vehicle-treated control group.

  • Tissue Harvest: At a time point corresponding to peak drug exposure (determined by pharmacokinetic studies), euthanize the animals and rapidly harvest the target tissue(s).

  • Tissue Processing: Immediately process the tissues. Tissues can be processed as fresh lysates or snap-frozen.

  • CETSA Protocol: Perform the CETSA protocol as described in Phase 1, starting from the heat shock step applied to tissue lysates.

  • Analysis: Use Western Blotting to quantify the amount of soluble target protein remaining at different temperatures.

Data Interpretation:

A significant thermal stabilization of the target protein in the tissues from the compound-dosed group compared to the vehicle group provides definitive proof of in vivo target engagement.[25] This data is crucial for correlating target occupancy with pharmacodynamic effects and therapeutic outcomes.

Conclusion

This application guide outlines a rigorous, phased strategy for the complete deconvolution of the mechanism of action for this compound. By integrating unbiased, proteome-wide discovery methods like CETSA with targeted validation and functional assays such as kinome profiling and reporter assays, researchers can build a robust, evidence-based understanding of their compound's MOA. This foundational knowledge is indispensable for advancing a novel chemical entity through the drug discovery pipeline with confidence.

References

  • Title: Target identification of small molecules: an overview of the current applications in drug discovery - PMC Source: PubMed Central URL: [Link]

  • Title: Target Identification and Validation (Small Molecules) Source: University College London URL: [Link]

  • Title: (PDF) Target identification of small molecules: an overview of the current applications in drug discovery Source: ResearchGate URL: [Link]

  • Title: Combining protein complementation assays with resonance energy transfer to detect multipartner protein complexes in living cells Source: PubMed URL: [Link]

  • Title: Determining target engagement in living systems - PMC Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: Identification of Direct Protein Targets of Small Molecules Source: ACS Chemical Biology URL: [Link]

  • Title: Gene Reporter Assays | Signaling Pathway Analysis Source: QIAGEN URL: [Link]

  • Title: Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells - PMC Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: Investigating Protein-protein Interactions in Live Cells Using Bioluminescence Resonance Energy Transfer - PMC Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: Gene reporter assays Source: BMG LABTECH URL: [Link]

  • Title: Target Identification and Validation in Drug Discovery Source: Chemspace URL: [Link]

  • Title: Quantification of In Vivo Target Engagement Using Microfluidic Activity-Based Protein Profiling Source: PubMed URL: [Link]

  • Title: Flow cytometric reporter assays provide robust functional analysis of signaling complexes Source: Journal of Biological Chemistry URL: [Link]

  • Title: In vivo target engagement with CETSA® in Drug Discovery Source: Pelago Bioscience URL: [Link]

  • Title: Kinome Profiling Service Source: MtoZ Biolabs URL: [Link]

  • Title: A Practical Guide to Target Engagement Assays Source: Selvita URL: [Link]

  • Title: The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies Source: Annual Reviews URL: [Link]

  • Title: Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA Source: NCBI Bookshelf URL: [Link]

  • Title: Methods to study Protein-Protein Interactions Source: Berthold Technologies GmbH & Co.KG URL: [Link]

  • Title: Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement Source: PubMed Central URL: [Link]

  • Title: Target engagement Source: The Chemical Probes Portal URL: [Link]

  • Title: Quantitative Kinome Profiling Services Source: CD Biosynsis URL: [Link]

  • Title: Thermal shift assay Source: Wikipedia URL: [Link]

  • Title: Kinase Screening & Profiling Service | Drug Discovery Support Source: Eurofins DiscoverX URL: [Link]

  • Title: Quinoxaline: Synthetic and pharmacological perspectives Source: International Journal of Pharmaceutical Research and Development URL: [Link]

  • Title: Quinoxaline: Synthetic and pharmacological perspectives Source: ResearchGate URL: [Link]

  • Title: Cellular Thermal Shift Assay (CETSA) Source: News-Medical.Net URL: [Link]

  • Title: Kinase Panel Screening and Profiling Service Source: Reaction Biology URL: [Link]

  • Title: Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development Source: MDPI URL: [Link]

  • Title: A Rapid One-Pot Workflow for Sensitive Microscale Phosphoproteomics - PMC Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: A basic phosphoproteomic-DIA workflow integrating precise quantification of phosphosites in systems biology Source: PubMed Central URL: [Link]

  • Title: Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: A Rapid One-Pot Workflow for Sensitive Microscale Phosphoproteomics Source: Journal of Proteome Research - ACS Publications URL: [Link]

  • Title: Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors - PMC Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: New quinoxaline compounds as DPP-4 inhibitors and hypoglycemics: design, synthesis, computational and bio-distribution studies - PMC Source: PubMed Central URL: [Link]

  • Title: (PDF) Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy Source: ResearchGate URL: [Link]

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Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with 4-Methyl-3,4-dihydroquinoxaline-1(2H)-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This document is intended for informational purposes only and should not be construed as a substitute for professional laboratory guidance. All procedures should be conducted in accordance with established safety protocols.

Introduction

4-Methyl-3,4-dihydroquinoxaline-1(2H)-carboxamide is a heterocyclic compound with potential applications in pharmaceutical research. However, its inherent structural characteristics, such as the quinoxaline scaffold, can lead to poor solubility in aqueous media, posing significant challenges for researchers.[1][2] This technical guide provides a comprehensive resource for understanding and overcoming the solubility issues associated with this compound, ensuring reliable and reproducible experimental outcomes. More than 40% of new chemical entities are practically insoluble in water, making solubility a major hurdle for formulation scientists.[3]

Troubleshooting Guides and FAQs

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial steps for dissolving this compound for in vitro screening?

A: For initial in vitro studies, creating a concentrated stock solution in an appropriate organic solvent is the standard approach.

Recommended Solvents:

  • Primary Recommendation: Dimethyl sulfoxide (DMSO) is a powerful and commonly used solvent for creating high-concentration stock solutions of poorly soluble compounds.

  • Alternatives: If DMSO is incompatible with your assay system, other polar aprotic solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) can be considered.

Step-by-Step Protocol for Stock Solution Preparation:

  • Accurately weigh a small quantity of this compound.

  • Add the appropriate volume of the chosen solvent to achieve the desired concentration (e.g., 10-20 mM).

  • Facilitate dissolution by vortexing. If necessary, gentle warming (not to exceed 40°C) or sonication in a water bath can be applied.

  • Visually inspect the solution to ensure complete dissolution before use.

Q2: My compound precipitates when I dilute the DMSO stock into my aqueous assay buffer. How can I prevent this?

A: This phenomenon, known as antisolvent precipitation, is common when a drug dissolved in an organic solvent is introduced into an aqueous medium. Several strategies can mitigate this issue:

  • Co-solvency: The addition of a water-miscible solvent can help bridge the polarity difference between the organic stock and the aqueous buffer.[4] This method is effective for lipophilic or highly crystalline compounds.[5][6]

    • Recommended Co-solvents: Polyethylene glycol 400 (PEG 400), propylene glycol, and ethanol are commonly used.[4] These can disrupt the hydrogen bonding network of water, potentially increasing the solubility of non-polar drugs.[7]

  • pH Modification: For ionizable drugs, adjusting the pH of the medium can significantly enhance solubility.[5][6] The quinoxaline ring system is known to be affected by pH.[8][9]

  • Use of Excipients:

    • Surfactants: Surfactants form micelles that can encapsulate hydrophobic drug molecules, increasing their apparent solubility.[5]

    • Cyclodextrins: These molecules have a hydrophobic interior and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs, thereby enhancing their solubility.[3][10]

Table 1: Common Solubilization Strategies

StrategyMechanismExamples
Co-solvency Reduces interfacial tension between the drug and aqueous medium.[4]Ethanol, Propylene Glycol, PEG 400[4]
pH Adjustment Increases the ionization of the drug, leading to higher solubility.[5]Buffers to acidify or basify the medium.
Surfactants Form micelles to encapsulate the drug.[5]Polysorbates (Tween®), Poloxamers
Complexation Forms inclusion complexes with the drug.[3]β-cyclodextrins, HP-β-cyclodextrin
Troubleshooting Guide: Inconsistent In Vitro Assay Results

Potential Problem: Inconsistent or non-reproducible data in cell-based or biochemical assays. This can often be traced back to the compound precipitating out of the solution in the assay plate over time.

Workflow for Diagnosing and Resolving In Vitro Solubility Issues:

Caption: A systematic approach to troubleshooting in vitro assay inconsistencies.

Advanced Formulation Strategies for In Vivo Studies

For preclinical in vivo studies, achieving the desired drug exposure often requires more advanced formulation techniques.

  • Lipid-Based Formulations: For lipophilic compounds, lipid-based delivery systems can enhance oral bioavailability.[11] These can range from simple oil solutions to more complex self-emulsifying drug delivery systems (SEDDS).[12]

  • Amorphous Solid Dispersions (ASDs): By dispersing the drug in a polymeric carrier in an amorphous state, the dissolution rate and solubility can be significantly improved.[10][13][14]

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area, leading to a faster dissolution rate.[3][15]

Logical Flow for In Vivo Formulation Development:

G A Start: Need for In Vivo Formulation B Characterize Physicochemical Properties A->B C Assess Target Dose and Route of Administration B->C D Initial Feasibility Studies C->D E Simple Aqueous Suspensions D->E F Co-solvent Systems D->F G Lipid-Based Formulations D->G H Advanced Formulations D->H K Select Lead Formulation for PK Studies E->K F->K G->K I Amorphous Solid Dispersions H->I J Nanosuspensions H->J I->K J->K

Caption: Decision-making process for selecting an appropriate in vivo formulation strategy.

References

  • Benchchem. Navigating the Solubility Landscape of Quinoxaline Derivatives: A Technical Guide.
  • Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility.
  • Solubility of Things. Quinoxaline derivative.
  • National Institutes of Health. Drug Solubility: Importance and Enhancement Techniques.
  • MDPI. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development.
  • MDPI. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
  • PubMed Central. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility.
  • International Journal of Pharmaceutical Sciences. Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs.
  • PubMed Central. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • International Journal of Pharmaceutical Sciences Review and Research. STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article.
  • Pharma Excipients. Cosolvent and Complexation Systems.
  • Co-solvency and anti-solvent method for the solubility enhancement. (2024).
  • PubMed. Evaluation of preclinical formulations for a poorly water-soluble compound.
  • ReCIPP. Quinoxaline, its derivatives and applications: A State of the Art review.
  • A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. (n.d.).
  • James Madison University. Drug Delivery Strategies for Poorly Water-Soluble Drugs.
  • ResearchGate. (PDF) Formulation strategies for poorly soluble drugs.
  • Lubrizol. Excipients for Solubility Enhancement: Enabling Oral and Injectable Formulations.
  • European Pharmaceutical Review. Novel excipients for solubility enhancement.

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Technical Support Center: Optimization of Reaction Conditions for 4-Methyl-3,4-dihydroquinoxaline-1(2H)-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 4-Methyl-3,4-dihydroquinoxaline-1(2H)-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this and related dihydroquinoxaline structures. As Senior Application Scientists, we provide not just protocols, but the underlying principles to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Question 1: My reaction yield for this compound is consistently low. What are the potential causes and solutions?

Answer: Low yields are a common issue in heterocyclic synthesis and can be attributed to several factors, from starting material purity to suboptimal reaction conditions. The synthesis of the target molecule typically involves the cyclocondensation of N-methyl-o-phenylenediamine with a glyoxylic acid derivative. Let's break down the potential culprits.

  • Purity of Starting Materials: Impurities in N-methyl-o-phenylenediamine or the glyoxylic acid derivative can significantly interfere with the reaction. o-Phenylenediamines are particularly susceptible to air oxidation, which can lead to colored impurities and side products.[1]

    • Solution: Ensure the purity of your starting materials. If necessary, purify the N-methyl-o-phenylenediamine by recrystallization or column chromatography before use. It is best practice to use freshly purified diamine for optimal results.

  • Suboptimal Reaction Conditions: The delicate balance of temperature, solvent, and catalyst is crucial.

    • Solution: A systematic optimization of reaction parameters is recommended. Harsh conditions, such as high temperatures and strong acids, can lead to degradation or the formation of unwanted side products.[2] Conversely, conditions that are too mild may result in an incomplete reaction. We recommend starting with milder conditions and gradually increasing the temperature or catalyst loading.

  • Atmospheric Conditions: The dihydroquinoxaline ring is prone to oxidation, which can convert your desired product into the more stable aromatic quinoxaline, thereby reducing your yield.

    • Solution: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize oxidation.[1] This is particularly important if the reaction requires elevated temperatures.

  • Loss During Work-up: The product may be lost during extraction, filtration, or purification steps.

    • Solution: Carefully optimize your work-up and purification protocol. Ensure the pH is appropriate during aqueous extraction to prevent your product from remaining in the aqueous layer. When performing recrystallization, use a minimal amount of a suitable solvent to avoid significant loss of product in the mother liquor.

Question 2: I'm observing significant formation of an oxidized quinoxaline byproduct. How can I prevent this?

Answer: The oxidation of the dihydroquinoxaline ring to the aromatic quinoxaline is a common side reaction, driven by the formation of a stable aromatic system.

  • Mechanism of Oxidation: The dihydro-pyrazine ring in your target molecule is susceptible to dehydrogenation, which can occur in the presence of atmospheric oxygen, especially at higher temperatures or in the presence of certain catalysts.

  • Preventative Measures:

    • Inert Atmosphere: As mentioned above, running the reaction under a nitrogen or argon atmosphere is the most effective way to prevent air oxidation.[1]

    • Control of Reaction Temperature: Avoid unnecessarily high temperatures, as heat can accelerate the rate of oxidation. If using microwave synthesis, which can lead to rapid heating, carefully control the temperature setpoint.[1]

    • Choice of Solvent: Degassing the solvent prior to use can help remove dissolved oxygen.

    • Reductive Work-up: In some cases, a mild reducing agent can be added during the work-up to convert any over-oxidized product back to the dihydro state, although this is less common and requires careful selection of the agent to avoid reducing other functional groups.

Question 3: What are the optimal reaction conditions (solvent, temperature, catalyst) for this synthesis?

Answer: The "optimal" conditions depend on the specific reactants and the desired balance between reaction time, yield, and purity. The condensation of an o-diamine with a dicarbonyl compound is the most facile and widely used method for quinoxaline synthesis.[3][4][5] Below is a summary table and a discussion of key parameters.

Parameter Conventional Heating Microwave-Assisted Solvent-Free (Grinding) Key Considerations & References
Solvent Ethanol, Acetic Acid, Toluene, DMFEthanol, Water, DMFNoneThe choice of solvent can affect reaction rate and solubility. Greener solvents like ethanol or water are preferred.[4][6] Fluorinated alcohols like HFIP have also been shown to be effective.[4]
Catalyst Acetic Acid, H₂SO₄, Heterogeneous Catalysts (e.g., Alumina-supported)Iodine, Ceric Ammonium Nitrate (CAN), Lewis AcidsNone or solid acid catalystMild acidic conditions are often sufficient.[3] Heterogeneous catalysts offer easier removal and recyclability.[5][7]
Temperature Room Temp to Reflux (e.g., 25-120 °C)80-150 °CRoom TemperatureStart at room temperature and increase if the reaction is slow.[5] Microwave heating can significantly reduce reaction times.[1]
Time 2-24 hours5-30 minutes15-60 minutesMonitor reaction progress by TLC to determine completion.[8]
  • Catalyst Selection: While strong acids can be used, they may also promote side reactions.[2][5] Milder catalysts like acetic acid or even catalytic amounts of iodine are often effective.[3] For a more environmentally friendly and easily separable option, consider heterogeneous catalysts like alumina-supported heteropolyoxometalates.[5]

  • Solvent Choice: Protic solvents like ethanol can facilitate proton transfer steps in the mechanism. Acetic acid can serve as both a solvent and a catalyst.[4] In some cases, greener approaches using water as a medium have been successful.[6]

  • Green Chemistry Approaches: Consider microwave-assisted synthesis for dramatically reduced reaction times and often improved yields.[1] Solvent-free grinding methods, where the reactants are ground together at room temperature, represent an excellent green alternative, offering simplicity and high atom economy.[9]

Question 4: I'm struggling with the purification of the final product. What are the recommended procedures?

Answer: Purification is critical for obtaining a high-purity final compound. The choice of method depends on the physical properties of your product and the nature of the impurities.

  • Crystallization: This is often the most effective method for purifying solid products.

    • Procedure: Dissolve the crude product in a minimum amount of a hot solvent in which it is soluble, and then allow it to cool slowly. The product should crystallize out, leaving impurities in the solution.

    • Solvent Selection: Good solvent choices might include ethanol, ethyl acetate, or mixtures like hexane/ethyl acetate. The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot.

  • Column Chromatography: If crystallization is ineffective or if impurities have similar solubility profiles, flash column chromatography is the method of choice.[8]

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A solvent system such as ethyl acetate/petroleum ether or dichloromethane/methanol is common. The optimal mobile phase should be determined by thin-layer chromatography (TLC), aiming for an Rf value of ~0.3 for the desired product.[8]

  • Aqueous Wash: During the work-up, washing the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) can help remove acidic starting materials or catalysts. Follow this with a brine wash to remove excess water before drying with an agent like Na₂SO₄ or MgSO₄.[8]

Question 5: How can I confirm the successful synthesis and structure of my target compound, this compound?

Answer: Structural confirmation requires a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structural elucidation.

    • ¹H NMR: Expect to see signals for the aromatic protons on the benzene ring, two sets of non-equivalent protons for the CH₂ groups in the dihydro-pyrazine ring, a singlet for the N-methyl group, and signals for the NH₂ protons of the carboxamide group. The NH proton at the 1-position may also be visible.

    • ¹³C NMR: This will show distinct signals for the aromatic carbons, the two aliphatic carbons in the heterocyclic ring, the N-methyl carbon, and the carbonyl carbon of the carboxamide group.[10]

  • Mass Spectrometry (MS): This technique will provide the molecular weight of your compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can provide the exact mass, further validating the molecular formula.[1][8]

  • Infrared (IR) Spectroscopy: Look for characteristic absorption bands. Key peaks would include N-H stretching for the NH and NH₂ groups (around 3200-3400 cm⁻¹) and a strong C=O stretching for the amide carbonyl group (around 1650-1680 cm⁻¹).[1]

Experimental Workflow & Troubleshooting Diagrams

General Synthetic Workflow

The diagram below outlines a typical workflow for the synthesis and purification of the target compound.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification reactants 1. Reactants (N-methyl-o-phenylenediamine + Glyoxylic acid derivative) reaction 2. Reaction (Solvent, Catalyst, Temp, Inert Atmosphere) reactants->reaction quench 3. Quench Reaction (e.g., add water) reaction->quench extract 4. Extraction (Organic Solvent) quench->extract wash 5. Wash & Dry (Aq. washes, Brine, Dry over Na2SO4) extract->wash purify 6. Purification (Column Chromatography or Recrystallization) wash->purify char 7. Characterization (NMR, MS, IR) purify->char

Caption: General experimental workflow for synthesis and purification.

Troubleshooting Flowchart: Low Yield

This flowchart provides a logical path to diagnose and solve issues related to low product yield.

G problem Problem: Low Yield cause1 Incomplete Reaction? problem->cause1 cause2 Side Reactions? cause1->cause2 No sol1a Increase Temp/Time cause1->sol1a Yes cause3 Poor Starting Material Quality? cause2->cause3 No sol2 Use Inert Atmosphere (N2/Ar) Lower Temperature cause2->sol2 Yes (Oxidation product observed) cause4 Loss during Work-up? cause3->cause4 No sol3 Purify Reactants (Recrystallize Diamine) cause3->sol3 Yes (Reactants are discolored) sol4 Optimize Extraction pH & Recrystallization Solvent cause4->sol4 Yes sol1b Add/Change Catalyst sol1a->sol1b

Caption: Troubleshooting flowchart for addressing low reaction yields.

References

  • troubleshooting guide for the synthesis of substituted quinoxalines - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEB6jfMoq53A5M9maOaop6X0ta8Y4GafstBhXGAV8MHbgF2BX-Gu7kYwMca1dfMUXBo7wMOQ6vMRiRGM_NWC1I3os5jO6HauwdLO-cpbqgTYix7iNKe9NQiy4cU8DSiftgaObEBFkq678T75H_0lpqgxUrFFGRfLVcHJNqij38QIcLHkMBzde4wm_FDTD7xSoYmZ6Urs2dSDiZM6oj33uU=]
  • Optimization of the reaction conditions | Download Scientific Diagram - ResearchGate. [URL: https://www.researchgate.net/figure/Optimization-of-the-reaction-conditions_tbl1_221920042]
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  • Reaction condition optimization. a | Download Scientific Diagram - ResearchGate. [URL: https://www.researchgate.
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Addressing off-target effects of 4-Methyl-3,4-dihydroquinoxaline-1(2H)-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 4-Methyl-3,4-dihydroquinoxaline-1(2H)-carboxamide. The quinoxaline scaffold is a privileged structure in medicinal chemistry, known to be a core component of molecules with a wide range of biological activities, including roles as kinase inhibitors and anticancer agents.[1][2] As a researcher utilizing this specific derivative, you are at the forefront of discovery.

This document provides a structured framework for anticipating, identifying, and mitigating potential off-target effects of this compound. We will explore foundational concepts, troubleshoot common experimental hurdles, and provide detailed protocols for key validation experiments. Our goal is to empower you to generate robust, reproducible, and correctly interpreted data.

Section 1: Frequently Asked Questions (FAQs) - Foundational Concepts

This section addresses fundamental questions regarding the use of chemical probes like this compound.

Q1: What is the fundamental difference between compound selectivity and specificity?

A1: These terms are often used interchangeably but have distinct meanings.[5]

  • Selectivity refers to a compound's ability to bind to a limited number of targets over others. For instance, a kinase inhibitor is "selective" if it potently inhibits Kinase A and B but is 100-fold less potent against Kinases C, D, and E. It is not specific, because it still hits two targets.

  • Specificity is an ideal state where a compound interacts with only one single target.[5] In practice, perfect specificity is rare.

It is crucial to experimentally determine the selectivity profile of this compound rather than assuming specificity.

Q2: Why is it critical to use a negative control, and what makes a good one?

A2: A negative control is essential for attributing the observed biological effect to the inhibition of your target.[6] An ideal negative control is a close structural analog of your active compound (the "probe") that is inactive against the intended target. This helps to ensure that the observed phenotype is not due to the compound's general chemical properties or an off-target effect shared by the structural scaffold. If a custom-synthesized inactive analog is unavailable, using a structurally different inhibitor of the same target can serve as an orthogonal control to help validate the phenotype.[6]

Q3: At what concentration should I use this compound in my cellular assays?

A3: The optimal concentration is a critical parameter that must be empirically determined. Using concentrations that are too high is a primary cause of off-target effects.[6]

  • Starting Point: Begin by determining the compound's potency in a biochemical assay (e.g., IC50 against a purified enzyme) and in a cellular target engagement assay (e.g., EC50).

  • Working Range: For phenotypic assays, use the lowest concentration that elicits the desired effect, ideally not exceeding 10-fold above the cellular EC50. Best practices suggest using a maximum concentration of 1 µM for most probes unless the target requires higher concentrations for engagement.[6]

  • Dose-Response Curve: Always perform a full dose-response curve. A sharp, sigmoidal curve suggests a specific effect, whereas a shallow curve or effects only at high concentrations may indicate off-target activity or toxicity.

Q4: If I observe a phenotype with my compound, can I conclude it's due to my target of interest?

A4: No, this is a common pitfall. A compound-induced phenotype is only an initial observation. To confidently link the phenotype to the target, you must perform validation experiments. The gold standard is to demonstrate that a genetic knockdown or knockout of the target protein phenocopies the effect of the chemical probe.[7] Discrepancies between genetic and chemical perturbation are a red flag for potential off-target effects.

Section 2: Troubleshooting Guide - Investigating Unexpected Phenotypes

This guide is structured to help you diagnose and resolve common issues that may arise during your experiments, with a focus on distinguishing on-target from off-target effects.

Problem 1: The observed phenotype does not correlate with target inhibition.
  • Observation: You see a cellular phenotype (e.g., apoptosis, cell cycle arrest) at a concentration of this compound that is significantly different from the concentration required to engage or inhibit the intended target protein.

  • Potential Cause: The phenotype is likely driven by an off-target effect. The compound may be more potent against an unknown protein, or the phenotype could be a result of general cytotoxicity.

  • Recommended Action Plan:

StepActionRationale
1 Confirm On-Target Engagement in Cells Before drawing conclusions, you must prove the compound binds its intended target in your live cell model.
2 Perform a Cellular Thermal Shift Assay (CETSA) This biophysical assay directly measures target protein stabilization upon ligand binding in intact cells, providing definitive evidence of engagement.[8][9]
3 Run Orthogonal Target Engagement Assays Consider using techniques like Bioluminescence Resonance Energy Transfer (BRET) or Förster Resonance Energy Transfer (FRET) if CETSA is not feasible.[10][11][12]
4 Correlate Engagement with Phenotype Generate dose-response curves for both target engagement (from CETSA/BRET) and the phenotype. If the curves do not align, the phenotype is not mediated by your primary target.
Workflow for Distinguishing On-Target vs. Off-Target Phenotypes

G obs Unexpected Phenotype Observed q1 Does Phenotype Dose-Response Align with Target Engagement? obs->q1 yes Yes q1->yes  Yes validate Validate with Orthogonal Methods (e.g., Genetic Knockdown) q1->validate no No q1->no  No off_target Hypothesis: Phenotype is Off-Target q1->off_target confirm Phenotype is On-Target validate->confirm profile Perform Unbiased Off-Target Profiling (e.g., Kinome Screen, Proteomics) off_target->profile identify Identify Off-Target(s) and Validate profile->identify

Caption: Decision tree for troubleshooting unexpected cellular phenotypes.

Problem 2: High background toxicity is obscuring the specific phenotype.
  • Observation: At concentrations needed to see your desired biological effect, you also observe widespread cell death, vacuolization, or other signs of poor cell health.

  • Potential Cause: The compound may be promiscuous, reactive, or possess poor physicochemical properties.[13] Quinoxaline derivatives can sometimes exhibit cytotoxic effects unrelated to a specific target.[14]

  • Recommended Action Plan:

StepActionRationale
1 Assess Compound Purity & Stability Ensure the observed toxicity is not from an impurity or a degradation product. Re-verify the compound's identity and purity via LC-MS and NMR.
2 Use a Negative Control Test a structurally similar but biologically inactive analog. If the negative control also causes toxicity, the effect is likely non-specific to your target.[6]
3 Perform Broad Profiling Screen the compound against a panel of common off-targets. For a quinoxaline derivative, a broad kinase panel screen is a logical first step, as this scaffold is known to target kinases.[15][16][17]
4 Consider Chemical Proteomics Techniques like affinity chromatography coupled with mass spectrometry can identify a wider range of protein interactors in an unbiased manner.[18]

Section 3: Key Experimental Protocols

Success in chemical biology hinges on rigorous, well-controlled experiments. Below are detailed workflows for essential validation assays.

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm that this compound directly binds to its intended target in live, unperturbed cells. The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[8]

Caption: Step-by-step workflow for a Western Blot-based CETSA experiment.

Step-by-Step Methodology:

  • Cell Preparation: Culture your chosen cell line to approximately 80% confluency. Harvest the cells and wash them with PBS to remove media components.

  • Compound Treatment: Resuspend the cells in complete media. Divide the cell suspension into two groups:

    • Treatment Group: Add this compound to the final desired concentration.

    • Vehicle Control Group: Add an equivalent volume of the vehicle (e.g., DMSO).

    • Incubate both groups under normal cell culture conditions for a predetermined time (e.g., 1 hour).

  • Heating Step: Aliquot 50-100 µL of each cell suspension into separate PCR tubes. Place the tubes in a thermal cycler pre-programmed with a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by a 3-minute hold at room temperature.[19]

  • Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath. This disrupts the cell membranes without the use of detergents.[20]

  • Separation of Soluble and Aggregated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. This will pellet the heat-denatured, aggregated proteins and cell debris.[20]

  • Sample Preparation for Western Blot: Carefully collect the supernatant, which contains the soluble, non-aggregated proteins. Determine the protein concentration of each sample. Normalize all samples to the same protein concentration.

  • Western Blot Analysis: Separate the protein samples by SDS-PAGE, transfer to a PVDF membrane, and probe with a specific antibody against your target protein.

  • Data Analysis: Quantify the band intensity for each temperature point for both the vehicle and compound-treated groups. Plot the percentage of soluble protein relative to the non-heated control against temperature. A shift in the melting curve to the right for the compound-treated sample indicates target stabilization and therefore, engagement.[8]

Protocol 2: Kinome Profiling for Selectivity Assessment

Because the quinoxaline scaffold is common in kinase inhibitors, assessing the selectivity of this compound across the human kinome is a critical step to identify potential off-targets.[17] This is typically performed as a service by specialized companies.[15][16][21][22]

Conceptual Workflow:

  • Compound Submission: You provide a high-purity sample of this compound at a specified concentration.

  • Screening: The service provider screens your compound, typically at one or two fixed concentrations (e.g., 1 µM and 10 µM), against a large panel of purified human kinases (often >400).

  • Assay Principle: The activity of each kinase is measured in the presence of your compound versus a vehicle control. The most common format is a radiometric assay that measures the incorporation of ³³P-ATP into a substrate.[16]

  • Data Analysis & Reporting: The results are reported as the percent inhibition of each kinase at the tested concentration(s). This data is often visualized as a dendrogram (kinome tree) to show which kinase families are most affected.

  • Interpretation: The results will reveal:

    • The potency of inhibition against your intended target.

    • The identity and potency of inhibition against any other kinases in the panel. This provides a clear map of the compound's kinase selectivity and identifies direct off-targets that need to be considered when interpreting phenotypic data.

References

  • Pamgene. KinomePro™ – Functional Kinase Activity Profiling. Available from: [Link]

  • MtoZ Biolabs. Kinome Profiling Service. Available from: [Link]

  • Reaction Biology. Kinase Panel Screening and Profiling Service. Available from: [Link]

  • Massachusetts Biotechnology Council. Revolutionising Drug Discovery: Harnessing the Power of FRET and BRET Assays. Available from: [Link]

  • The Institute of Cancer Research. Use combined chemical probe resources to select best tools for biomedical research and drug discovery, scientists urge. Available from: [Link]

  • Practical Fragments. A rule of two for using chemical probes?. Available from: [Link]

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  • SciSpace. The cellular thermal shift assay for evaluating drug target interactions in cells. Available from: [Link]

  • YouTube. Best Practices: Chemical Probes Webinar. Available from: [Link]

  • University of Dundee Discovery Research Portal. Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. Available from: [Link]

  • National Center for Biotechnology Information (NCBI). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Available from: [Link]

  • Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available from: [Link]

  • National Center for Biotechnology Information (NCBI). Investigating Protein-protein Interactions in Live Cells Using Bioluminescence Resonance Energy Transfer. Available from: [Link]

  • Berthold Technologies GmbH & Co.KG. BRET (Bioluminescence Resonance Energy Transfer). Available from: [Link]

  • National Center for Biotechnology Information (NCBI). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Available from: [Link]

  • National Center for Biotechnology Information (NCBI). Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells. Available from: [Link]

  • National Center for Biotechnology Information (NCBI). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Available from: [Link]

  • ResearchGate. An Insight into the Therapeutic Impact of Quinoxaline Derivatives: Recent Advances in Biological Activities (2020-2024). Available from: [Link]

  • National Center for Biotechnology Information (NCBI). Target identification and mechanism of action in chemical biology and drug discovery. Available from: [Link]

  • News-Medical.Net. What control types are used in scientific discovery?. Available from: [Link]

  • National Center for Biotechnology Information (NCBI). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. Available from: [Link]

  • National Center for Biotechnology Information (NCBI). Rational Approaches to Improving Selectivity in Drug Design. Available from: [Link]

  • ResearchGate. Rules for Identifying Potentially Reactive or Promiscuous Compounds. Available from: [Link]

  • MDPI. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Available from: [Link]

  • National Center for Biotechnology Information (NCBI). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Available from: [Link]

  • ResearchGate. (PDF) Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Available from: [Link]

  • MDPI. Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. Available from: [Link]

  • PubMed. Design, synthesis and biological evaluation of novel 4-phenoxypyridine based 3-oxo-3,4-dihydroquinoxaline-2-carboxamide derivatives as potential c-Met kinase inhibitors. Available from: [Link]

  • MDPI. In Silico Studies of Quinoxaline-2-Carboxamide 1,4-di-N-Oxide Derivatives as Antimycobacterial Agents. Available from: [Link]

  • PubMed. Discovery and characterization of quinoxaline and quinoline carboxamides as allosteric cannabinoid receptor modulators. Available from: [Link]

  • PubMed. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. Available from: [Link]

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  • ResearchGate. (PDF) Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents. Available from: [Link]

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Validation & Comparative

A Technical Guide to the Structure-Activity Relationship of 4-Methyl-3,4-dihydroquinoxaline Analogs for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of novel quinoxaline derivatives, offering a valuable resource for researchers, medicinal chemists, and professionals in drug development. While the primary focus is on analogs of the 4-Methyl-3,4-dihydroquinoxaline scaffold, this guide uses the closely related 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide as a central case study to illustrate key principles of SAR in this class of compounds. The guide delves into the rationale behind molecular design, synthetic strategies, and the biological evaluation of these compounds as potential anticancer agents, providing detailed experimental protocols and comparative data to support further research and development.

Introduction: The Quinoxaline Scaffold as a Privileged Structure in Oncology

The quinoxaline ring system, a fusion of a benzene and a pyrazine ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1] This structural motif is a cornerstone in the design of a wide array of biologically active compounds, demonstrating activities ranging from anticancer and antimicrobial to anti-inflammatory.[1][2] The versatility of the quinoxaline core allows for substitutions at various positions, enabling the fine-tuning of steric, electronic, and lipophilic properties to optimize interactions with biological targets.[1] In the context of oncology, quinoxaline derivatives have been shown to inhibit various cancer-related pathways and enzymes, making them a fertile ground for the development of novel therapeutics.[3]

This guide will focus on the systematic exploration of the SAR of a specific series of quinoxaline analogs, providing a comparative analysis of their biological performance based on experimental data. The core structure of interest is the 4-Methyl-3,4-dihydroquinoxaline-1(2H)-carboxamide, and by extension, its close analogs which serve to illuminate the impact of structural modifications on anticancer activity.

Rationale for Analog Design and Synthesis

The design of novel anticancer agents often involves the modification of a lead compound to enhance its potency, selectivity, and pharmacokinetic properties. In a key study by Ali et al. (2022), a series of novel quinoxaline derivatives were synthesized starting from 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide (1).[4] The rationale behind this approach was to explore the impact of attaching various aromatic and heterocyclic moieties to the carbohydrazide group, thereby investigating how these modifications would influence the anticancer and COX-2 inhibitory activities of the parent molecule.[4]

The synthesis of these analogs begins with the reaction of the starting carbohydrazide with a variety of aldehydes and ketones to form Schiff bases, or with other reagents to introduce different functionalities.[4] This synthetic strategy allows for the creation of a diverse library of compounds with systematic variations, which is essential for a comprehensive SAR study.

General Synthetic Pathway

The synthesis of the 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide derivatives generally follows a condensation reaction.[4] For instance, the reaction of the carbohydrazide with various aldehydes results in the formation of the corresponding N'-substituted carbohydrazides (Schiff bases).[4] Similarly, reactions with ketones, diketones, and ketoesters lead to a variety of derivatives with different substituents at the hydrazide nitrogen.[4]

G start 4-methyl-3-oxo-3,4-dihydro- quinoxaline-2-carbohydrazide (1) product Novel Quinoxaline Derivatives start->product Condensation/ Nucleophilic Addition reagents Aldehydes, Ketones, Diketones, Ketoesters, etc. reagents->product

Caption: General synthetic scheme for the derivatization of the quinoxaline carbohydrazide core.

Structure-Activity Relationship (SAR) Analysis

The biological activity of the synthesized quinoxaline analogs was evaluated against various cancer cell lines to establish a clear SAR. The following sections detail the key findings from these studies, with a focus on how specific structural modifications impact anticancer potency.

Impact of Substituents on the Phenyl Ring of Schiff Bases

A series of Schiff bases were synthesized by reacting the starting carbohydrazide with various substituted benzaldehydes. The nature and position of the substituent on the phenyl ring had a significant impact on the anticancer activity.

CompoundR (Substituent on Phenyl Ring)IC50 (µM) vs. HCT-116[4]IC50 (µM) vs. MCF-7[4]IC50 (µM) vs. HepG2[4]
2a H>100>100>100
2b 4-Cl8.329.4511.23
2c 4-NO26.757.819.14
2d 4-OH15.6718.2320.11
Doxorubicin -0.450.510.48

Analysis:

  • The unsubstituted phenyl ring derivative (2a ) showed weak activity.

  • The introduction of an electron-withdrawing group, such as chloro (2b ) or nitro (2c ) at the para-position of the phenyl ring, significantly enhanced the anticancer activity. The nitro-substituted analog (2c ) was the most potent in this series.

  • Conversely, the presence of an electron-donating hydroxyl group (2d ) at the para-position resulted in a decrease in activity compared to the electron-withdrawing groups.

These findings suggest that the electronic properties of the substituent on the phenyl ring play a crucial role in the anticancer activity of these compounds, with electron-withdrawing groups being favorable for potency.

Influence of Heterocyclic and Other Aromatic Moieties

To further explore the SAR, various heterocyclic and polycyclic aromatic moieties were introduced.

CompoundAttached MoietyIC50 (µM) vs. HCT-116[4]IC50 (µM) vs. MCF-7[4]IC50 (µM) vs. HepG2[4]
4a Isatin3.213.874.12
5 Coumarin4.324.544.98
11 Phenylpropanoyl0.810.921.03
13 Phenylthiourea2.132.452.91
Doxorubicin -0.450.510.48

Analysis:

  • The incorporation of an isatin moiety (4a ) or a coumarin ring (5 ) resulted in compounds with strong anticancer activity.[4]

  • Notably, the derivative containing a phenylpropanoyl group (11 ), formed from the reaction with ethyl benzoylacetate, exhibited the most potent anticancer activity among all the synthesized compounds, with IC50 values in the sub-micromolar to low micromolar range across the tested cell lines.[4]

  • The introduction of a phenylthiourea group (13 ) also yielded a highly active compound.[4]

These results highlight that extending the molecule with specific heterocyclic or substituted acyl moieties can lead to a significant enhancement in anticancer potency. The exceptional activity of compound 11 suggests that the flexibility and specific interactions of the phenylpropanoyl chain are highly favorable for binding to the biological target.

SAR_Summary cluster_Core Core Scaffold cluster_Modifications Modifications cluster_Activity Anticancer Activity Core 4-Methyl-3-oxo-3,4-dihydro- quinoxaline-2-carbohydrazide EWGs Electron-Withdrawing Groups (e.g., -NO2, -Cl) on Phenyl Ring Core->EWGs EDGs Electron-Donating Groups (e.g., -OH) on Phenyl Ring Core->EDGs Heterocycles Heterocyclic Moieties (e.g., Isatin, Coumarin) Core->Heterocycles Acyl Substituted Acyl Groups (e.g., Phenylpropanoyl) Core->Acyl Increased Increased Activity EWGs->Increased Decreased Decreased Activity EDGs->Decreased Potent Potent Activity Heterocycles->Potent Acyl->Potent Most Potent

Caption: Summary of the structure-activity relationship of the quinoxaline analogs.

Experimental Protocols

To ensure the reproducibility and validation of the presented findings, this section provides detailed protocols for the key biological assays used in the evaluation of these quinoxaline analogs.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7, HepG2) in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: The following day, treat the cells with various concentrations of the test compounds and incubate for 48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

MTT_Workflow A Seed Cells in 96-well Plate B Treat with Test Compounds A->B Incubate Overnight C Add MTT Reagent B->C Incubate (48 hours) D Incubate (4 hours) C->D E Solubilize Formazan (DMSO) D->E F Measure Absorbance (570 nm) E->F G Calculate IC50 F->G

Caption: Workflow of the MTT assay for determining anticancer activity.

c-Met Kinase Inhibition Assay

Many quinoxaline derivatives have been identified as inhibitors of receptor tyrosine kinases, such as c-Met.[5] A biochemical assay is crucial to determine the direct inhibitory effect of the compounds on the kinase activity.

Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the c-Met kinase. This is often quantified by measuring the amount of ATP consumed or the amount of phosphorylated substrate produced.[6][7]

Protocol (using ADP-Glo™ Kinase Assay as an example):

  • Reagent Preparation: Prepare the c-Met kinase, substrate (e.g., poly(Glu, Tyr) 4:1), and ATP in a kinase assay buffer.[7]

  • Compound Addition: Add the test compounds at various concentrations to the wells of a 384-well plate.

  • Kinase Reaction: Initiate the kinase reaction by adding the c-Met kinase and substrate mixture to the wells, followed by the addition of ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).[8]

  • ATP Depletion: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.[8]

  • Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.[8]

  • Luminescence Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Conclusion and Future Directions

The SAR studies of 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide analogs have provided valuable insights into the design of potent anticancer agents.[4] The key takeaways from this analysis are:

  • The quinoxaline scaffold is a viable starting point for the development of novel anticancer drugs.

  • The electronic nature of substituents on appended aromatic rings significantly influences biological activity, with electron-withdrawing groups enhancing potency.[4]

  • The introduction of specific heterocyclic and substituted acyl moieties can lead to a substantial increase in anticancer activity, as exemplified by the highly potent phenylpropanoyl derivative.[4]

Future research in this area should focus on optimizing the lead compounds identified in these studies. This could involve further modifications to the most promising moieties to improve their potency, selectivity, and pharmacokinetic profiles. Additionally, identifying the specific molecular targets of these compounds through techniques such as target-based screening and molecular docking will be crucial for understanding their mechanism of action and for guiding further rational drug design. The detailed protocols and SAR analysis provided in this guide offer a solid foundation for these future endeavors.

References

  • MDPI. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). MTT Assay Protocol. Retrieved from [Link]

  • NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • ResearchGate. (n.d.). MET Kinase Assay. Retrieved from [Link]

  • BPS Bioscience. (n.d.). c-Met Kinase Assay Kit. Retrieved from [Link]

  • PubMed Central. (n.d.). Discovery of a Novel Mode of Protein Kinase Inhibition Characterized by the Mechanism of Inhibition of Human Mesenchymal-epithelial Transition Factor (c-Met) Protein Autophosphorylation by ARQ 197. Retrieved from [Link]

  • Ali, M. A., et al. (2022). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2269-2283. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Retrieved from [Link]

  • PubMed Central. (2023). Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. European Journal of Medicinal Chemistry, 260, 115729. Retrieved from [Link]

  • PubMed. (2020). Design, synthesis and biological evaluation of novel 4-phenoxypyridine based 3-oxo-3,4-dihydroquinoxaline-2-carboxamide derivatives as potential c-Met kinase inhibitors. Bioorganic Chemistry, 105, 104371. Retrieved from [Link]

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A Senior Application Scientist's Guide to Validating In Vitro Efficacy of 4-Methyl-3,4-dihydroquinoxaline-1(2H)-carboxamide In Vivo

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the transition from promising in vitro data to robust in vivo validation is a critical and often challenging step. This guide provides a comprehensive framework for designing and executing in vivo studies to validate the therapeutic potential of 4-Methyl-3,4-dihydroquinoxaline-1(2H)-carboxamide, a novel compound emerging from initial screening. Drawing upon established methodologies and field-proven insights, this document will navigate the complexities of in vivo experimental design, from pharmacokinetic and toxicological assessments to efficacy studies in relevant disease models. We will also objectively compare the proposed validation strategy with established alternatives, supported by experimental data from analogous compounds.

The quinoxaline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3] Many of these effects are attributed to the inhibition of key signaling molecules, such as protein kinases.[4][5] Given the therapeutic promise of this chemical class, a rigorous and well-designed in vivo validation plan is paramount to advancing a novel quinoxaline derivative like this compound towards clinical consideration.

The Imperative of In Vivo Validation: Bridging the Gap Between Benchtop and Preclinical Reality

While in vitro assays are indispensable for high-throughput screening and initial mechanism-of-action studies, they cannot fully recapitulate the complex physiological environment of a living organism.[6][7] Factors such as absorption, distribution, metabolism, and excretion (ADME), as well as potential off-target effects and interactions with the immune system, can only be assessed in an in vivo setting.[8][9] Therefore, the primary objective of this guide is to outline a comprehensive in vivo strategy to not only confirm the in vitro activity of this compound but also to establish a clear pharmacokinetic/pharmacodynamic (PK/PD) relationship, which is crucial for determining a therapeutic window and guiding clinical trial design.[10][11]

A Phased Approach to In Vivo Validation: From Safety to Efficacy

A logical and phased approach to in vivo validation is essential for maximizing the scientific value of the studies while adhering to ethical considerations regarding animal use. The proposed workflow for this compound is as follows:

  • Phase 1: Pharmacokinetic (PK) and Acute Toxicity Assessment

  • Phase 2: Efficacy Evaluation in a Xenograft Model

  • Phase 3: Pharmacodynamic (PD) and Histopathological Analysis

G cluster_0 Phase 1: PK & Toxicology cluster_1 Phase 2: Efficacy cluster_2 Phase 3: PD & Histopathology PK_TK Pharmacokinetic & Toxicokinetic Profiling Dose_Range Dose Range Finding PK_TK->Dose_Range Determine MTD Xenograft Tumor Xenograft Implantation Dose_Range->Xenograft Select Doses Treatment Treatment Initiation Xenograft->Treatment Tumor_Monitoring Tumor Volume & Body Weight Monitoring Treatment->Tumor_Monitoring Tissue_Collection Tissue & Tumor Collection Tumor_Monitoring->Tissue_Collection Endpoint Reached PD_Analysis Pharmacodynamic Marker Analysis Tissue_Collection->PD_Analysis Histo_Analysis Histopathological Examination Tissue_Collection->Histo_Analysis

A generalized experimental workflow for in vivo validation.
Phase 1: Pharmacokinetic and Acute Toxicity Profiling

The initial in vivo studies are designed to understand the ADME properties of this compound and to identify a safe and tolerable dose range.

Experimental Protocol: Single-Dose Pharmacokinetics in Mice

  • Animal Model: Male BALB/c mice (6-8 weeks old).

  • Compound Formulation: The compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water) for oral administration.

  • Dosing: A single dose (e.g., 10 mg/kg) is administered via oral gavage.[12][13][14][15]

  • Blood Sampling: Serial blood samples (approximately 20-30 µL) are collected from the tail vein at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[16][17][18][19]

  • Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of the compound are quantified using a validated LC-MS/MS method.

  • Data Analysis: Key PK parameters are calculated using non-compartmental analysis.

Table 1: Key Pharmacokinetic Parameters to be Determined

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC(0-t) Area under the plasma concentration-time curve from time 0 to the last measurable concentration
AUC(0-inf) Area under the plasma concentration-time curve from time 0 to infinity
t1/2 Elimination half-life
CL/F Apparent total clearance
Vz/F Apparent volume of distribution

Acute Toxicity Study

A dose escalation study will be conducted to determine the maximum tolerated dose (MTD). This involves administering single, increasing doses of the compound to different groups of mice and observing them for signs of toxicity over a 14-day period.

Phase 2: In Vivo Efficacy Evaluation in a Tumor Xenograft Model

Based on the PK and toxicity data, an efficacy study will be designed to assess the antitumor activity of this compound. A human tumor xenograft model is a widely accepted preclinical model for evaluating novel anticancer agents.[6][20]

Experimental Protocol: Subcutaneous Xenograft Model

  • Cell Line Selection: A human cancer cell line with known sensitivity to kinase inhibitors or related compounds (e.g., a cell line with a specific oncogenic mutation) should be selected.

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID or nude mice) are used to prevent rejection of the human tumor cells.[21]

  • Tumor Implantation: A suspension of tumor cells (e.g., 5 x 10^6 cells) in a suitable medium (e.g., Matrigel) is injected subcutaneously into the flank of each mouse.[22][23][24][25]

  • Tumor Growth Monitoring: Tumor volume is measured 2-3 times per week with calipers.

  • Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-150 mm³), mice are randomized into treatment and control groups.

  • Dosing Regimen: The compound is administered orally at one or more dose levels (e.g., based on the MTD) on a daily or other appropriate schedule for a specified duration (e.g., 21 days). A vehicle control group receives the formulation vehicle only.

  • Endpoint Analysis: The primary endpoint is tumor growth inhibition (TGI). Body weight is monitored as an indicator of toxicity. The study is terminated when tumors in the control group reach a predetermined size or if signs of excessive toxicity are observed.

Table 2: Comparison of Efficacy Endpoints with Alternative Kinase Inhibitors

CompoundTarget(s)Cancer ModelDosing RegimenTumor Growth Inhibition (TGI)Reference
This compound Hypothesized: Kinase(s) Human Cancer Xenograft To be determined To be determined N/A
ENMD-2076 Aurora Kinase, VEGFR, cKit, FGFRColorectal Cancer Xenograft100 or 200 mg/kg, p.o., dailySignificant[26]
RO5068760 MEK1/2Melanoma & Colorectal XenograftsVariable>90% in responsive models[10]
SU11248 (Sunitinib) VEGFR, PDGFR, KIT, FLT3Various XenograftsVariableRegression or growth arrest[11]

Statistical Analysis

Tumor growth data should be analyzed using appropriate statistical methods, such as repeated measures ANOVA or mixed-effects models, to compare the treatment groups with the control group.[27][28][29][30][31]

Phase 3: Pharmacodynamic and Histopathological Analysis

To understand the mechanism of action in vivo, pharmacodynamic (PD) studies are conducted to assess the effect of the compound on its molecular target within the tumor tissue.

G cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Proliferation Proliferation Transcription_Factors->Proliferation Survival Survival Transcription_Factors->Survival Compound 4-Methyl-3,4-dihydro- quinoxaline-1(2H)-carboxamide Compound->MEK Inhibition

Hypothetical signaling pathway modulated by a quinoxaline derivative.

Experimental Protocol: Pharmacodynamic Assessment

  • Study Design: A satellite group of tumor-bearing mice is treated with the compound at an efficacious dose.

  • Tissue Collection: Tumors are collected at various time points after the final dose.

  • Analysis of Target Modulation: Tumor lysates are analyzed by Western blot or ELISA to measure the phosphorylation status of the target kinase and downstream signaling proteins (e.g., p-ERK).

  • Histopathological Analysis: A portion of the tumor and major organs are fixed in formalin, embedded in paraffin, and sectioned for histological analysis (e.g., H&E staining) to assess tumor morphology and potential toxicity.[32][33][34][35] Immunohistochemistry can also be used to evaluate markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).

Conclusion and Future Directions

This guide provides a comprehensive and scientifically rigorous framework for the in vivo validation of this compound. By systematically evaluating the pharmacokinetics, safety, and efficacy of this novel compound, researchers can make informed decisions about its potential for further development. The successful translation of in vitro findings to in vivo efficacy is a critical milestone in the drug discovery process, and the methodologies outlined herein provide a clear path forward for advancing this promising quinoxaline derivative.

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A Comparative Guide to the Reproducibility of Experiments with Quinoxaline-2-Carboxamide Derivatives as Antimycobacterial Agents

Author: BenchChem Technical Support Team. Date: January 2026

The global health threat of tuberculosis, exacerbated by the rise of multidrug-resistant strains, necessitates the discovery of novel antimycobacterial agents.[1] Quinoxaline derivatives have emerged as a promising class of compounds due to their diverse biological activities, including potent antibacterial effects.[1][2] This guide provides a comparative analysis of experimental reproducibility for a key subclass, quinoxaline-2-carboxamide 1,4-dioxides, focusing on their synthesis, in vitro evaluation, and mechanistic studies. By delving into the causality behind experimental choices and presenting detailed protocols, we aim to equip researchers with the knowledge to reliably reproduce and build upon existing findings in the pursuit of new tuberculosis therapies.

The Quinoxaline Scaffold: A Privileged Structure in Drug Discovery

The quinoxaline core, a fusion of benzene and pyrazine rings, is considered a "privileged structure" in medicinal chemistry. Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[2][3] The addition of N-oxide moieties to the quinoxaline ring, creating quinoxaline 1,4-dioxides, has been shown to enhance their biological activity, particularly their efficacy as antibacterial agents.[4] These N-oxide groups are believed to act as pro-drugs, being bio-reduced within bacterial cells to generate reactive oxygen species that induce DNA damage.[5] This guide will focus on quinoxaline-2-carboxamide 1,4-dioxide derivatives, a subset that has shown particular promise against Mycobacterium tuberculosis.[1][5]

Comparative Synthesis of Quinoxaline-2-Carboxamide 1,4-Dioxides

A common and reproducible method for synthesizing quinoxaline 1,4-dioxides is the Beirut reaction, which involves the cyclization of a benzofuroxan with a β-dicarbonyl compound.[4] Subsequent modifications can be introduced to the quinoxaline core to explore structure-activity relationships (SAR).

General Synthesis Workflow

Synthesis_Workflow Benzofuroxan Benzofuroxan BeirutReaction Beirut Reaction Benzofuroxan->BeirutReaction BetaDicarbonyl β-Dicarbonyl Compound BetaDicarbonyl->BeirutReaction QuinoxalineCore Quinoxaline 1,4-Dioxide Core BeirutReaction->QuinoxalineCore NucleophilicSubstitution Nucleophilic Aromatic Substitution QuinoxalineCore->NucleophilicSubstitution FinalCompound Substituted Quinoxaline-2- Carboxamide 1,4-Dioxide NucleophilicSubstitution->FinalCompound

Caption: General synthetic workflow for substituted quinoxaline-2-carboxamide 1,4-dioxides.

Experimental Protocol: Synthesis of 6,7-Dichloro-2-(ethoxycarbonyl)-3-methylquinoxaline 1,4-dioxide

This protocol is adapted from a published procedure and serves as a representative example for the synthesis of a key intermediate.[5]

  • Dissolve 5,6-dichlorobenzofuroxan (0.5 g, 2.4 mmol) in acetone (5 mL).

  • Prepare a separate mixture of acetoacetic ester (0.5 mL, 3.6 mmol) and K₂CO₃ (0.14 g, 1 mmol) in acetone (5 mL).

  • Add the acetoacetic ester mixture to the 5,6-dichlorobenzofuroxan solution.

  • Stir the reaction mixture at room temperature overnight.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel.

Rationale: The use of a weak base like potassium carbonate facilitates the condensation reaction while minimizing side reactions. Acetone is a suitable solvent for this reaction due to its ability to dissolve the reactants and its relatively low boiling point, which allows for easy removal.

In Vitro Evaluation of Antimycobacterial Activity

The primary method for assessing the antimycobacterial activity of novel compounds is by determining their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of a compound that inhibits the visible growth of a microorganism after overnight incubation.

Experimental Protocol: MIC Determination by Broth Microdilution
  • Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • Serially dilute the stock solution in a 96-well microtiter plate using an appropriate growth medium (e.g., Middlebrook 7H9 broth for M. tuberculosis).

  • Inoculate each well with a standardized suspension of the mycobacterial strain (e.g., M. tuberculosis H37Rv).

  • Incubate the plates at 37°C for a specified period (typically 7-14 days for M. tuberculosis).

  • Visually inspect the plates for bacterial growth. The MIC is the lowest concentration of the compound where no visible growth is observed.

Rationale: Broth microdilution is a standardized and widely accepted method for determining MIC values, allowing for reproducible comparisons between different compounds and laboratories. The use of a standardized inoculum is crucial for obtaining accurate and consistent results.

Comparative Performance of Quinoxaline-2-Carboxamide Derivatives

The antimycobacterial activity of quinoxaline-2-carboxamide 1,4-dioxides can be significantly influenced by the nature and position of substituents on the quinoxaline ring. The following table summarizes the in vitro activity of several derivatives against M. tuberculosis.

Compound IDSubstituentsMIC (µg/mL) against M. tuberculosis H37RvCytotoxicity (IC₅₀ in µM)Reference
Compound 4 7-chloro, 6-(piperazin-1-yl), 3-methyl, 2-(ethoxycarbonyl)1.2567 (human fibroblasts)[5]
Rifampicin (Positive Control)0.1>100[5]

Analysis: Compound 4 demonstrates potent antimycobacterial activity, although it is less potent than the first-line drug rifampicin.[5] Importantly, it exhibits low cytotoxicity against human fibroblasts, suggesting a favorable selectivity index.[5] The piperazinyl substituent at the 6-position appears to be crucial for its activity, highlighting the importance of exploring substitutions at various positions of the quinoxaline core.

Mechanistic Insights: DNA Damage as a Mode of Action

As previously mentioned, quinoxaline 1,4-dioxides are thought to exert their antibacterial effect by inducing DNA damage. This hypothesis can be investigated through various experimental approaches.

Proposed Mechanism of Action

Mechanism_of_Action Quinoxaline Quinoxaline 1,4-Dioxide (Prodrug) BacterialReductases Bacterial Reductases Quinoxaline->BacterialReductases ReactiveIntermediates Reactive Intermediates (e.g., Free Radicals) BacterialReductases->ReactiveIntermediates DNAdamage DNA Damage ReactiveIntermediates->DNAdamage BacterialCellDeath Bacterial Cell Death DNAdamage->BacterialCellDeath

Caption: Proposed mechanism of action for quinoxaline 1,4-dioxides as antibacterial agents.

Experimental Validation: Whole-Genome Sequencing of Resistant Mutants

A powerful method for elucidating the mechanism of action of a novel antibacterial agent is to generate and sequence resistant mutants. By identifying the genes that are mutated in resistant strains, researchers can infer the cellular pathways targeted by the compound.

  • Generate spontaneous resistant mutants by plating a high density of bacteria on agar containing the test compound at a concentration above its MIC.

  • Isolate individual resistant colonies and confirm their resistance by re-testing the MIC.

  • Extract genomic DNA from the resistant mutants and the parental (wild-type) strain.

  • Perform whole-genome sequencing on all samples.

  • Compare the genome sequences of the resistant mutants to the parental strain to identify single nucleotide polymorphisms (SNPs) and other mutations.

Rationale: This approach provides an unbiased view of the genetic changes that confer resistance. Mutations in genes encoding redox enzymes, for example, would support the hypothesis that the compound is bio-activated.[5]

Conclusion

The reproducibility of experiments involving quinoxaline-2-carboxamide 1,4-dioxides is contingent upon the use of well-defined synthetic protocols, standardized in vitro assays, and robust methods for mechanistic investigation. The data presented in this guide demonstrate that these compounds are a promising class of antimycobacterial agents with a distinct mechanism of action. By carefully controlling experimental variables and employing validated methodologies, researchers can confidently contribute to the growing body of knowledge on this important class of molecules and accelerate the development of new therapies for tuberculosis.

References

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Safety Operating Guide

Personal protective equipment for handling 4-Methyl-3,4-dihydroquinoxaline-1(2H)-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 4-Methyl-3,4-dihydroquinoxaline-1(2H)-carboxamide

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety. The handling of novel chemical entities like this compound, a member of the quinoxaline derivative family, demands a meticulous and informed approach to personal protection and laboratory practice. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the rationale behind each procedural step. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Hazard Assessment of the Quinoxaline Class

Compounds within the quinoxaline family are generally classified as hazardous. The primary risks associated with this class of chemicals include:

  • Skin Irritation: Direct contact can lead to skin irritation.[2]

  • Serious Eye Irritation: Contact with eyes can cause significant damage.[2]

  • Respiratory Irritation: Inhalation of dust or fumes may irritate the respiratory tract.[3]

  • Harmful if Swallowed: Ingestion can be harmful to health.[1][3]

  • Suspected Carcinogen: Some quinoxaline derivatives are suspected of causing cancer.[1]

Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not just recommended; it is imperative for safe handling.

Personal Protective Equipment (PPE): Your Primary Barrier

The selection and use of appropriate PPE is the most critical step in mitigating the risks associated with handling this compound. The following table summarizes the recommended PPE, and the subsequent workflow diagram illustrates the decision-making process for its use.

Body Part Required PPE Specifications and Rationale
Hands Double-gloving with nitrile or neoprene glovesThicker gloves provide better protection against chemical permeation.[4] Double-gloving is a best practice when handling potentially hazardous compounds, with the outer glove being removed immediately after handling.[4]
Eyes/Face Chemical safety goggles and a face shieldSafety goggles are essential for eye protection.[4] A face shield offers an additional layer of protection against splashes to the entire face.[4][5]
Body Polyethylene-coated polypropylene gownA disposable gown made of a material resistant to chemical permeability is crucial to prevent skin contact. Standard lab coats are not sufficient.[6]
Respiratory N95 respirator or higherWhen handling the compound as a powder or if there is a risk of aerosolization, a respirator is necessary to prevent inhalation.[5][6]
Head/Feet Hair and shoe coversThese are used to prevent contamination of the work area and tracking of hazardous materials to other locations.[4]
PPE Selection and Usage Workflow

The following diagram outlines the logical flow for selecting and using PPE when handling this compound.

PPE_Workflow PPE Selection and Usage Workflow cluster_prep Preparation Phase cluster_donning Donning Sequence cluster_handling Handling Protocol cluster_doffing Doffing Sequence (Contaminated to Clean) start Assess Task: Handling this compound hazard_id Identify Hazards: - Skin/Eye Irritant - Respiratory Irritant - Potential Carcinogen start->hazard_id ppe_select Select Appropriate PPE based on Hazard Assessment hazard_id->ppe_select don_gown 1. Don Gown ppe_select->don_gown don_respirator 2. Don Respirator don_gown->don_respirator don_goggles 3. Don Goggles/Face Shield don_respirator->don_goggles don_gloves 4. Don Gloves (Double) don_goggles->don_gloves handle_chemical Perform Chemical Handling in a Ventilated Enclosure don_gloves->handle_chemical doff_outer_gloves 1. Remove Outer Gloves handle_chemical->doff_outer_gloves doff_gown 2. Remove Gown doff_outer_gloves->doff_gown doff_goggles 3. Remove Goggles/Face Shield doff_gown->doff_goggles doff_respirator 4. Remove Respirator doff_goggles->doff_respirator doff_inner_gloves 5. Remove Inner Gloves doff_respirator->doff_inner_gloves wash_hands Wash Hands Thoroughly doff_inner_gloves->wash_hands

Caption: A workflow for the correct selection and sequence of donning and doffing PPE.

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to a strict, step-by-step protocol is essential for minimizing exposure and preventing contamination.

Step 1: Preparation and Engineering Controls
  • Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood or a biological safety cabinet, to ensure adequate ventilation.[2]

  • Gather Materials: Before starting, ensure all necessary equipment and materials are within the containment area. This includes the chemical, solvents, reaction vessels, and waste containers.

  • Emergency Preparedness: Confirm that an eyewash station and safety shower are readily accessible.[7]

Step 2: Handling the Compound
  • Don PPE: Follow the donning sequence outlined in the workflow diagram.

  • Weighing and Transfer: If handling the compound as a solid, use a balance inside the ventilated enclosure. Use appropriate tools (e.g., spatulas) to handle the powder and avoid generating dust.[1]

  • In Solution: When working with the compound in solution, handle it with the same level of caution, as the risks of splashing and aerosolization are present.

  • Avoid Contamination: Do not touch personal items, such as phones or pens, while wearing gloves that have been in contact with the chemical.[8]

Step 3: Decontamination and Disposal
  • Decontaminate Surfaces: After handling is complete, decontaminate all surfaces that may have come into contact with the chemical using an appropriate solvent or cleaning agent.

  • Waste Segregation: All disposable materials that have been in contact with this compound, including gloves, gowns, and pipette tips, must be disposed of as hazardous waste.[2]

  • Waste Containers: Use clearly labeled, sealed containers for all hazardous waste.[1]

  • Disposal Protocol: Follow your institution's and local regulations for the disposal of hazardous chemical waste.[1][3]

Step 4: Post-Handling
  • Doff PPE: Follow the doffing sequence in the workflow diagram to avoid cross-contamination.

  • Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.[1]

In Case of Exposure

Immediate and appropriate action is crucial in the event of an exposure.

Exposure Route Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.[1][7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.[1][7]

By integrating these safety protocols into your daily laboratory operations, you contribute to a culture of safety that protects not only yourself but also your colleagues and the integrity of your research.

References

  • National Institute for Occupational Safety and Health (NIOSH). (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • C.P.A. Chem Ltd. (2020, January 13). 3-Methyl-2-quinoxalinecarboxylic acid Safety Data Sheet. Retrieved from [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy. Retrieved from [Link]

  • SynZeal. Rivaroxaban Open Ring S-isomer (USP) Safety Data Sheet. Retrieved from [Link]

  • NCBiotech. (2014, March 25). Proper Dress and PPE / Lab Safety Video Part 1. YouTube. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.